Bz-Nle-Lys-Arg-Arg-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N12O7.ClH/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27;/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48);1H/t29-,30-,31-,32-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNPVBPBDJKQJ-WYDLTDSDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61ClN12O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC: A Fluorogenic Substrate for Serine Protease Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly specialized synthetic peptide that serves as a fluorogenic substrate for the sensitive detection of protease activity.[1] Its specific amino acid sequence is designed to be recognized and cleaved by certain serine proteases, leading to the release of a fluorescent molecule that can be readily quantified.[1] This property makes it an invaluable tool in a wide range of research and drug discovery applications, from fundamental enzyme kinetics to high-throughput screening for protease inhibitors.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in protease activity and inhibition assays.
Chemical Properties and Structure
This compound is a tetrapeptide composed of Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues. The N-terminus is protected by a benzoyl (Bz) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC).[1] In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the highly fluorescent AMC molecule is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[1]
Chemical Structure:
Caption: 2D chemical structure of this compound. (Note: A proper chemical drawing software is recommended for accurate representation from the provided SMILES string).
The Simplified Molecular-Input Line-Entry System (SMILES) representation for this compound is: O=C(N--INVALID-LINK--C(N--INVALID-LINK--C(N--INVALID-LINK--C(N--INVALID-LINK--C(NC1=CC=C(C(C)=CC(O2)=O)C2=C1)=O)=O)=O)=O)C3=CC=CC=C3.Cl.[3]
Quantitative Data
This compound is a well-characterized substrate for several viral serine proteases. The following table summarizes key quantitative parameters.
| Parameter | Value | Enzyme | Source |
| Molecular Formula | C41H60N12O7 | N/A | [4] |
| Molecular Weight | 833.00 g/mol | N/A | [4] |
| Excitation Maximum | 340-360 nm | N/A (for released AMC) | [4][5] |
| Emission Maximum | 440-460 nm | N/A (for released AMC) | [4][5] |
| Km | 14.6 µM | Yellow Fever Virus NS3 Protease | [4][6] |
| kcat | 0.111 s⁻¹ | Yellow Fever Virus NS3 Protease | [4][6] |
| kcat/Km | >800-fold higher than Boc-Gly-Arg-Arg-AMC | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |
| Km (for DEN4) | 8.6 µM | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |
| kcat (for DEN4) | 2.9 s⁻¹ | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | [4] |
Mechanism of Action and Application
The core utility of this compound lies in its function as a reporter substrate for protease activity. The process can be summarized in the following steps:
-
Binding: The peptide sequence of the substrate mimics the natural cleavage sites of target proteases, allowing it to bind to the active site of the enzyme.
-
Cleavage: The protease catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the AMC fluorophore.
-
Fluorescence: The release of the unconjugated AMC results in a significant increase in fluorescence upon excitation at its maximum wavelength.
-
Detection: The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.
This principle is widely applied in:
-
Enzyme Kinetics: Determining key kinetic parameters such as Km and kcat to characterize enzyme-substrate interactions.[1]
-
High-Throughput Screening (HTS): Screening large libraries of small molecules to identify potential protease inhibitors.[1] A reduction in the rate of fluorescence increase indicates inhibitory activity.
-
Drug Discovery and Development: Characterizing the potency and mechanism of action of identified inhibitors.[1]
Experimental Protocols
Protease Activity Assay
This protocol outlines a general procedure for measuring protease activity using this compound.
Materials:
-
Purified protease of interest
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 8.5, 20% glycerol, 1 mM CHAPS for Dengue protease)[7]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C, protected from light.
-
Dilute the protease to the desired working concentration in pre-chilled assay buffer.
-
Prepare a range of substrate concentrations by serially diluting the stock solution in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
Include control wells:
-
"No enzyme" control: 50 µL of assay buffer instead of the enzyme solution.
-
"No substrate" control: 50 µL of assay buffer instead of the substrate solution.
-
-
-
Initiation of Reaction:
-
To initiate the reaction, add 50 µL of the diluted protease solution to each well (except the "no enzyme" control).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
-
Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" and "no substrate" controls) from the experimental readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protease Inhibitor Screening Assay
This protocol provides a framework for screening potential protease inhibitors.
Materials:
-
All materials from the Protease Activity Assay
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in the Protease Activity Assay protocol. The substrate concentration should ideally be at or below the Km value for sensitivity to competitive inhibitors.[2]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
To each well, add 25 µL of the diluted test compound solution.
-
Include control wells:
-
"No inhibitor" control (vehicle only, e.g., DMSO).
-
"No enzyme" control.
-
-
Add 25 µL of the diluted protease solution to each well (except the "no enzyme" control).
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[2]
-
-
Initiation of Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.[2]
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence kinetically as described in the activity assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Protease Inhibitor Screening
Caption: Workflow for a high-throughput protease inhibitor screening assay.
Signaling Pathway Context: Viral Polyprotein Processing
This compound is a crucial tool for studying viral proteases, such as the Dengue Virus NS2B-NS3 protease, which are essential for viral replication. These proteases cleave the viral polyprotein into functional viral proteins. Inhibiting this process is a key antiviral strategy.
Caption: Role of viral protease in polyprotein processing and its inhibition.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bz-Nle-Lys-Arg-Arg-AMC in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic protease substrate, Bz-Nle-Lys-Arg-Arg-AMC, detailing its mechanism of action, applications in protease activity assays, experimental protocols, and relevant quantitative data.
Core Mechanism of Action
This compound is a synthetic peptide substrate designed for the sensitive detection of trypsin-like serine protease activity.[1] The core principle of its action lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group conjugated to the C-terminus of the peptide. In its intact state, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage of the peptide bond between the C-terminal arginine and AMC, the fluorophore is released, resulting in a measurable increase in fluorescence intensity.[1] This fluorescence emission is directly proportional to the enzymatic activity of the protease.
The peptide sequence, comprising Benzoyl (Bz), Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues, is engineered to mimic the natural cleavage sites of specific proteases, thereby ensuring a degree of specificity.[1] The excitation and emission maxima for the released AMC are in the range of 340-360 nm and 440-460 nm, respectively.[2]
Primary Applications and Target Proteases
This substrate is predominantly utilized in assays for viral serine proteases, particularly those from the Flaviviridae family.
-
Dengue Virus (DENV) NS2B-NS3 Protease: The NS2B-NS3 protease is essential for the replication of the Dengue virus through the cleavage of the viral polyprotein.[3] this compound serves as a highly efficient substrate for this enzyme, making it a valuable tool in high-throughput screening for anti-dengue drug candidates.[4]
-
Yellow Fever Virus (YFV) NS3 Protease: Similar to the Dengue virus, the NS3 protease of the Yellow Fever virus, with its cofactor NS2B, is critical for viral polyprotein processing and replication.[5] this compound is an effective substrate for assaying YFV NS3 protease activity.[6]
-
Other Trypsin-like Serine Proteases: Due to its peptide sequence rich in basic amino acids (Lysine and Arginine), this substrate can also be cleaved by other trypsin-like serine proteases, such as trypsin and plasmin.[1] However, specific kinetic data for these enzymes with this particular substrate are not as widely reported.
Quantitative Data and Kinetic Parameters
The efficiency of a protease substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Below is a summary of available data for this compound and a common alternative substrate.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dengue Virus Type 4 (DENV4) NS2B-NS3 | This compound | 8.6 | 2.9 | 3.37 x 10⁵ | [4][6] |
| Dengue Virus Type 4 (DENV4) NS2B-NS3 | Boc-Gly-Arg-Arg-AMC | - | - | >800-fold lower than Bz-Nle-KRR-AMC | [4][6] |
| Yellow Fever Virus (YFV) NS3 | This compound | 14.6 | 0.111 | 7.6 x 10³ | [6] |
Experimental Protocols
General Protease Assay Protocol
This protocol provides a general framework for a protease assay in a 96-well plate format. Optimization of enzyme and substrate concentrations may be required.
Materials:
-
Purified protease or cell lysate containing the protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[7]
-
DMSO (for dissolving the substrate)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in Assay Buffer to the desired working concentration.
-
Enzyme Preparation: Dilute the protease to the desired concentration in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted enzyme solution to the sample wells.
-
For a no-enzyme control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Add 25 µL of the substrate working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[2] Kinetic readings should be taken at regular intervals.
Cell Lysate Preparation for Protease Assays
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with a protease inhibitor cocktail, ensuring it does not inhibit the target protease)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cells with ice-cold PBS, then add Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.
-
-
Lysis: Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The lysate is now ready for use in the protease assay.
Signaling Pathways and Biological Context
The primary application of this compound is in the study of viral proteases that are essential for viral replication.
Dengue Virus NS2B-NS3 Protease in Viral Replication
The Dengue virus genome is translated into a single polyprotein, which must be cleaved into individual structural and non-structural proteins to produce new infectious virions.[3] The NS2B-NS3 protease is responsible for multiple cleavages within this polyprotein.[3] Inhibition of this protease halts the viral life cycle, making it a prime target for antiviral drug development.
Yellow Fever Virus NS3 Protease in Viral Replication
Similarly, the Yellow Fever virus NS3 protease, in complex with its NS2B cofactor, is a serine protease that mediates the processing of the viral polyprotein, a critical step in the viral replication cycle.[5]
Experimental Workflow and Troubleshooting
A typical experimental workflow for using this compound in a protease assay involves several key stages, from reagent preparation to data analysis.
Troubleshooting Common Issues:
-
High Background Fluorescence:
-
Cause: Substrate degradation, contaminated reagents, or autofluorescence of test compounds.
-
Solution: Prepare fresh substrate solution, use high-purity reagents, and test for compound autofluorescence.[8]
-
-
Low or No Signal:
-
Cause: Inactive enzyme, incorrect buffer pH, or presence of inhibitors.
-
Solution: Verify enzyme activity with a positive control, optimize buffer conditions, and check for inhibitory substances in the sample.[8]
-
-
Poor Reproducibility:
-
Cause: Inaccurate pipetting, temperature fluctuations, or inconsistent incubation times.
-
Solution: Use calibrated pipettes, ensure consistent temperature control, and maintain precise timing for all steps.[9]
-
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abcam.co.jp [abcam.co.jp]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.bachem.com [shop.bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Principle of Fluorescence Resonance Energy Transfer (FRET) with Bz-Nle-Lys-Arg-Arg-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles of Fluorescence Resonance Energy Transfer (FRET) utilizing the specific fluorogenic substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-Amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC). It details the underlying mechanism, experimental protocols, and applications in protease activity assays, with a focus on drug discovery and development.
Core Principle of FRET
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process through which an excited donor fluorophore transfers energy to a proximal acceptor molecule.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nanometers.[1][3] The efficiency of this transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules, making FRET a sensitive "spectroscopic ruler" for measuring molecular proximity.[2][4]
For FRET to occur, several conditions must be met:
-
The donor and acceptor molecules must be in close proximity.[4]
-
The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor molecule.[4]
-
The transition dipole orientations of the donor and acceptor should be approximately parallel.[4]
In the context of protease assays, FRET is ingeniously applied using specially designed peptide substrates. These substrates are engineered to contain a FRET donor and acceptor pair. In an intact substrate, the donor's fluorescence is quenched by the nearby acceptor. Upon enzymatic cleavage of the peptide by a specific protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission. This change in fluorescence intensity can be monitored in real-time to quantify enzyme activity.[5]
The this compound Substrate: A Closer Look
The this compound peptide is a specialized fluorogenic substrate designed for the sensitive detection of certain protease activities, particularly serine proteases.[5][6]
-
Fluorophore (Donor): 7-Amino-4-methylcoumarin (AMC) is a widely used blue-emitting fluorophore.
-
Quencher (Acceptor): The Benzoyl (Bz) group, attached to the N-terminus of the peptide, functions as the quencher. In the intact peptide, the Bz group is in close enough proximity to the AMC group to quench its fluorescence through FRET.
-
Peptide Sequence (Nle-Lys-Arg-Arg): This specific amino acid sequence serves as a recognition and cleavage site for particular proteases. The presence of basic residues (Lysine and Arginine) makes it a suitable substrate for trypsin-like serine proteases.
The mechanism of action for this substrate in a protease assay is straightforward: in the absence of a specific protease, the substrate remains intact, and the fluorescence of AMC is quenched by the Bz group. When a protease that recognizes the Nle-Lys-Arg-Arg sequence is introduced, it cleaves the peptide bond. This cleavage separates the AMC fluorophore from the Bz quencher, disrupting the FRET process. The unquenched AMC is now free to fluoresce upon excitation, resulting in a measurable increase in fluorescence intensity that is directly proportional to the protease activity.[5]
Diagram of the FRET Principle with this compound
Caption: Principle of FRET with this compound before and after protease cleavage.
Target Proteases and Their Biological Significance
The this compound substrate is particularly useful for studying viral and human proteases that play critical roles in disease pathogenesis.
Dengue Virus NS2B-NS3 Protease
The Dengue virus (DENV) NS2B-NS3 protease is a serine protease essential for the viral life cycle.[2][5] After the host cell translates the viral RNA into a single polyprotein, the NS2B-NS3 protease is responsible for cleaving this polyprotein at several sites to release individual functional viral proteins.[5][7] The NS2B protein acts as a cofactor for the NS3 protease domain.[2] Inhibition of this protease blocks viral replication, making it a prime target for the development of antiviral drugs.[5]
Signaling Pathway of Dengue Virus Replication
Caption: Role of NS2B-NS3 protease in the Dengue virus replication cycle.
Cathepsin B
Cathepsin B is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes.[8] While typically involved in intracellular protein degradation within lysosomes, its dysregulation and extracellular activity are implicated in various diseases, including cancer.[4][8] In cancer, Cathepsin B contributes to the degradation of the extracellular matrix, facilitating tumor invasion and metastasis.[3] It is also involved in apoptosis and immune responses.[3][4]
Involvement of Cathepsin B in Cancer Progression
Caption: Role of Cathepsin B in extracellular matrix degradation and apoptosis.
Quantitative Data
The this compound substrate has been characterized with several proteases. The kinetic parameters, Michaelis constant (Km), and catalytic rate (kcat) provide a quantitative measure of the enzyme's affinity for the substrate and its turnover rate.
| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Dengue Virus Type 4 NS2B-NS3 Protease | Dengue virus type 4 | 8.6 | 2.9 | 3.37 x 10⁵ | [9],[10] |
| Yellow Fever Virus NS3 Protease | Yellow fever virus | 14.6 | 0.111 | 7.60 x 10³ | [9],[10] |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for a protease activity assay using this compound.
Reagent Preparation
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.01% Tween-20. The optimal pH and ionic strength may vary depending on the specific protease being studied.[11]
-
Substrate Stock Solution: Dissolve this compound in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.[6]
-
Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer. The optimal storage conditions depend on the enzyme's stability. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.
-
Positive Control: A known active protease that cleaves the substrate.
-
Negative Control: A reaction mixture without the enzyme.[6]
-
Inhibitor Stock Solution (for inhibition assays): Dissolve the test compound in DMSO to create a high-concentration stock solution.
Assay Procedure
This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.
Experimental Workflow for Protease Inhibition Assay
Caption: A typical workflow for a FRET-based protease inhibition assay.
-
Plate Setup:
-
To appropriate wells, add the desired volume of assay buffer.
-
Add the test inhibitor at various concentrations to the 'inhibitor' wells. For control wells, add the same volume of the inhibitor's solvent (e.g., DMSO).
-
Add the diluted enzyme solution to all wells except the 'no enzyme' negative control wells.
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the this compound substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm.[12]
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the 'no enzyme' control wells.
-
For inhibition assays, calculate the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-only) wells.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
The FRET-based assay using the this compound substrate is a powerful and sensitive tool for studying the activity of specific proteases. Its application is particularly valuable in the field of drug discovery for high-throughput screening of potential enzyme inhibitors. A thorough understanding of the FRET principle, the substrate's mechanism, and the biological relevance of the target proteases, coupled with a well-designed experimental protocol, is essential for obtaining accurate and reproducible results. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize this technology in their research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 7. Inhibition of dengue NS2B-NS3 protease and viral replication in Vero cells by recombinant retrocyclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin B - Wikipedia [en.wikipedia.org]
- 9. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. This compound|cas 863975-32-0|DC Chemicals [dcchemicals.com]
- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Substrate Specificity of Bz-Nle-Lys-Arg-Arg-AMC for Serine Proteases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate extensively utilized in biochemical and clinical research for the sensitive detection of serine protease activity.[1] Its peptide sequence is specifically designed to mimic the natural cleavage sites of trypsin-like serine proteases. The principle of its use lies in the quenching of the fluorescence of the 7-amino-4-methylcoumarin (AMC) group by the benzoyl (Bz) group. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This property makes it a valuable tool for enzyme kinetics studies, high-throughput screening (HTS) of inhibitors, and investigating the role of proteases in various physiological and pathological processes.[1]
Quantitative Data on Substrate Specificity
While this compound is broadly classified as a substrate for trypsin-like serine proteases, publicly available kinetic data (Km and kcat) for its interaction with key mammalian serine proteases such as trypsin, thrombin, and plasmin is limited. However, its kinetic parameters have been characterized for certain viral serine proteases, highlighting its utility in virology research.
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7,603 | |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >337,209 | The kcat/Km value for this compound is over 800-fold higher than that of the commonly used substrate Boc-Gly-Arg-Arg-AMC.[2][3] |
Note: The absence of readily available kinetic data for trypsin, thrombin, and plasmin with this specific substrate necessitates empirical determination by researchers for their specific assay conditions. A detailed protocol for this determination is provided in the following section.
Experimental Protocols
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines a method to determine the Michaelis-Menten constants for a serine protease of interest using this compound.
a. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0. The optimal pH and ionic strength may vary depending on the specific protease and should be optimized accordingly.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the purified serine protease (e.g., trypsin, thrombin, plasmin) in a suitable buffer that ensures stability (e.g., 1 mM HCl for trypsin). The concentration should be accurately determined. Store in aliquots at -80°C.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.
b. Experimental Workflow:
Caption: Workflow for determining enzyme kinetic parameters.
c. Assay Procedure:
-
Prepare AMC Standard Curve: In a 96-well black plate, prepare serial dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Prepare Substrate Dilutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
Set up Reaction Wells: In separate wells of the 96-well plate, add 50 µL of each substrate dilution. Include a "no enzyme" control for each substrate concentration.
-
Initiate Reaction: Prepare a working solution of the enzyme in the pre-warmed assay buffer. Add 50 µL of the enzyme working solution to each well to initiate the reaction. The final enzyme concentration should be in the low nanomolar range and may require optimization.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) with excitation at 350-380 nm and emission at 440-460 nm.
d. Data Analysis:
-
Plot the fluorescence intensity of the AMC standards versus their concentrations to generate a standard curve.
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the V₀ from RFU/min to moles/min using the slope of the AMC standard curve.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
High-Throughput Screening (HTS) of Protease Inhibitors
This protocol provides a framework for screening a compound library for potential inhibitors of a specific serine protease.
a. Reagent Preparation:
-
Same as for the kinetic parameter determination.
-
Compound Library: Compounds dissolved in DMSO at a known concentration.
-
Positive Control: A known inhibitor of the target protease.
b. Experimental Workflow:
References
Bz-Nle-Lys-Arg-Arg-AMC: A High-Performance Substrate for Yellow Fever Virus NS3 Protease
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Yellow Fever Virus (YFV) NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. A thorough understanding of its enzymatic activity and the availability of robust assay methodologies are critical for screening and characterizing potential inhibitors. This guide provides a comprehensive overview of the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC, detailing its kinetic properties, experimental protocols for its use, and the underlying enzymatic mechanism.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of serine proteases, particularly those from the Flaviviridae family, including Yellow Fever Virus, Dengue Virus (DENV), and West Nile Virus (WNV).[1][2][3] The peptide sequence, Nle-Lys-Arg-Arg, mimics the natural cleavage sites of the viral polyprotein recognized by the NS3 protease.[4] The N-terminus is blocked with a benzoyl (Bz) group, and the C-terminus is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).
Upon cleavage of the peptide bond between the C-terminal arginine and AMC by the YFV NS3 protease, the highly fluorescent AMC is released.[2][5] The resulting increase in fluorescence can be monitored in real-time, providing a direct measure of the protease's enzymatic activity.[5] This substrate has been shown to be efficiently cleaved by the YFV NS3 protease.[3]
Quantitative Kinetic Data
The efficiency of this compound as a substrate for YFV NS3 protease has been quantitatively determined. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insight into the substrate's affinity for the enzyme and the turnover rate.
| Virus | Protease | Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Yellow Fever Virus (YFV) | NS3 | This compound | 14.6 | 0.111 | 7602.7 |
| Dengue Virus type 4 (DEN4) | NS2B-NS3 | This compound | 8.6 | 2.9 | 337209.3 |
Note: The catalytic efficiency was calculated using the provided Km and kcat values. Data for DEN4 is included for comparison, highlighting the substrate's utility across different flaviviruses.[1][6][7]
Enzymatic Cleavage Workflow
The following diagram illustrates the mechanism of action for the this compound substrate with the YFV NS2B-NS3 protease.
Caption: Enzymatic cleavage of this compound by YFV NS3 protease.
Experimental Protocols
Expression and Purification of Recombinant YFV NS2B-NS3 Protease
A recombinant form of the YFV NS3 protease, linked to the NS2B cofactor, is required for in vitro assays.[3] While the specific construct can vary, a common approach involves expressing a single-chain protein where the essential cofactor region of NS2B is covalently linked to the NS3 protease domain via a flexible linker (e.g., Gly4-Ser-Gly4).
Methodology Outline:
-
Gene Synthesis and Cloning: Synthesize the DNA sequence encoding the YFV NS2B cofactor region (e.g., amino acids 49-96) and the NS3 protease domain (e.g., N-terminal ~184 amino acids).[8] The two domains should be connected by a linker sequence. This construct is then cloned into a suitable bacterial expression vector, often with an N-terminal or C-terminal purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density (OD600 of ~0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis and Solubilization: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., CHAPS) and lyse the cells using sonication or a microfluidizer.
-
Purification:
-
Clarify the lysate by centrifugation.
-
If using a His-tagged protein, perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
-
Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the protease using a high concentration of imidazole.[8]
-
Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.
-
-
Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting. The concentration can be determined using a BCA assay or by measuring absorbance at 280 nm.
Preparation of this compound Substrate
The this compound substrate is typically supplied as a solid powder (hydrochloride or trifluoroacetate salt).[2][9]
Handling and Storage:
-
Store the solid substrate at -20°C.[2]
-
For use, prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[2] The solubility is approximately 30 mg/mL in DMSO.[2]
-
It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
The substrate has limited solubility in aqueous buffers. For assays, dilute the DMSO stock solution into the final aqueous assay buffer. It is not recommended to store the aqueous solution for more than a day.[2]
Enzymatic Assay Protocol
This protocol provides a general framework for measuring YFV NS3 protease activity using the this compound substrate. Optimization of enzyme and substrate concentrations may be required.
Materials:
-
Purified recombinant YFV NS2B-NS3 protease
-
This compound substrate stock solution (in DMSO)
-
Assay Buffer: A common buffer is 10-50 mM Tris-HCl, pH 8.0-9.5, containing 20% glycerol and a non-ionic detergent like 0.005% Brij-35 or 0.1% CHAPS.[8][10]
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a dilution series of the YFV NS2B-NS3 protease in the assay buffer.
-
Prepare the substrate solution by diluting the DMSO stock into the assay buffer to the desired final concentration (e.g., 5-50 µM).[10] The final concentration of DMSO in the assay should be kept low (typically ≤ 1-2%) to avoid affecting enzyme activity.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the diluted enzyme to each well.
-
To initiate the reaction, add the substrate solution to each well. The total assay volume is typically 100-200 µL.
-
Include appropriate controls:
-
No enzyme control: Substrate in assay buffer to measure background fluorescence.
-
No substrate control: Enzyme in assay buffer.
-
Positive control (optional): A known inhibitor of the protease.
-
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time. The excitation wavelength for AMC is in the range of 340-360 nm, and the emission wavelength is in the range of 440-460 nm.[2][11]
-
Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For kinetic parameter determination (Km and kcat), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
For inhibitor screening, the assay can be adapted to measure the reduction in protease activity in the presence of test compounds.
-
Signaling Pathway and Logical Relationships
The experimental workflow follows a logical progression from obtaining the necessary biological reagents to data acquisition and analysis.
Caption: Logical workflow for YFV NS3 protease activity assay.
This guide provides the foundational knowledge and protocols for utilizing this compound in the study of Yellow Fever Virus NS3 protease. The high sensitivity and continuous nature of this fluorogenic assay make it an invaluable tool for high-throughput screening of potential antiviral compounds and for detailed kinetic characterization of the enzyme.
References
- 1. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Yellow fever virus NS3 protease: peptide-inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. This compound | CAS 863975-32-0 | TargetMol | Biomol.de [biomol.com]
- 8. Expression and purification of a two-component flaviviral proteinase resistant to autocleavage at the NS2B-NS3 junction region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound trifluoroacetate salt | 863975-32-0 | FB110611 [biosynth.com]
- 10. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inspiralis.com [inspiralis.com]
The Role of Bz-Nle-Lys-Arg-Arg-AMC in Cathepsin B Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular proteolysis.[1] Its activity is implicated in a wide range of physiological and pathological processes, including protein turnover, antigen presentation, hormone activation, and extracellular matrix remodeling.[1][2] Dysregulation of cathepsin B activity has been linked to numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][3][4] Consequently, the accurate and specific measurement of cathepsin B activity is paramount for both basic research and the development of novel therapeutics. This technical guide focuses on the application of the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC in cathepsin B research, providing a comprehensive overview of its properties, experimental protocols, and its utility in dissecting complex biological pathways.
Chemical Properties and Mechanism of Action
This compound is a synthetic peptide substrate specifically designed for the sensitive and selective assay of cathepsin B activity.[5] Its chemical structure consists of a peptide sequence (Nle-Lys-Arg-Arg) that is recognized and cleaved by cathepsin B, a benzoyl (Bz) group at the N-terminus, and a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus.
In its intact form, the substrate is non-fluorescent due to the quenching of the AMC fluorophore. Upon enzymatic cleavage of the amide bond between the arginine and AMC by active cathepsin B, the highly fluorescent AMC molecule is released. The resulting fluorescence intensity is directly proportional to the cathepsin B activity and can be monitored in real-time using a fluorometer, with excitation and emission maxima typically around 340-360 nm and 440-460 nm, respectively.[6][7]
One of the key advantages of this compound is its high specificity for cathepsin B, particularly when compared to other commonly used substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, which can be cleaved by other cysteine cathepsins such as cathepsin L, K, S, and V.[5][7][8] This specificity is crucial for accurately attributing proteolytic activity to cathepsin B in complex biological samples. Furthermore, this compound is effective over a broad pH range, allowing for the measurement of cathepsin B activity in both the acidic environment of the lysosome and the neutral pH of the cytosol.[5][8][9][10]
Data Presentation: Kinetic Parameters of Cathepsin B Substrates
The efficiency and specificity of a substrate are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | 7.2 | 8.6 | 2.9 | 3.37 x 10⁵ | [5][11] |
| This compound | 4.6 | 14.6 | 0.111 | 7.60 x 10³ | [5][11] |
| Z-Arg-Arg-AMC | 7.2 | - | - | Lower than this compound | [6] |
| Z-Arg-Arg-AMC | 4.6 | - | - | Lower than this compound | [6] |
| Z-Phe-Arg-AMC | 7.2 | - | - | Similar to this compound | [6] |
| Z-Phe-Arg-AMC | 4.6 | - | - | Higher than this compound | [6] |
| Z-Arg-Arg-AMC | 6.0 | 390 | - | - |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher kcat/Km value indicates greater catalytic efficiency.
Experimental Protocols
In Vitro Cathepsin B Activity Assay (Fluorometric Endpoint Assay)
This protocol describes a standard method for measuring cathepsin B activity in purified enzyme preparations or cell lysates.
Materials:
-
Purified active human cathepsin B or cell/tissue lysate
-
This compound substrate
-
Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0 (for acidic conditions) or 50 mM Tris-HCl, 5 mM DTT, 1 mM EDTA, pH 7.4 (for neutral conditions)
-
Cathepsin B inhibitor (e.g., CA-074) for control experiments
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
Prepare serial dilutions of the purified cathepsin B or cell lysate in Assay Buffer.
-
-
Set up the Assay:
-
Add 50 µL of the diluted enzyme or lysate to each well of the 96-well plate.
-
For inhibitor controls, pre-incubate the enzyme/lysate with the inhibitor (e.g., 10 µM CA-074) for 15-30 minutes at room temperature before adding the substrate.
-
Include a "no enzyme" control containing only Assay Buffer and the substrate working solution.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Plot the fluorescence intensity against the enzyme concentration.
-
Live-Cell Imaging of Cathepsin B Activity
This protocol allows for the visualization of cathepsin B activity in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound substrate
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Hoechst 33342 or other nuclear stain (optional)
-
Cathepsin B inhibitor (e.g., CA-074) for control
-
Fluorescence microscope equipped with a 37°C and 5% CO₂ environmental chamber
Procedure:
-
Cell Preparation:
-
Seed cells on the imaging dish and allow them to adhere and grow to the desired confluency.
-
-
Substrate Loading:
-
Prepare a working solution of this compound in live-cell imaging medium to a final concentration of 10-50 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the substrate-containing medium to the cells.
-
-
Inhibitor Control:
-
For control experiments, pre-incubate a separate dish of cells with a cathepsin B inhibitor in live-cell imaging medium for 30-60 minutes before adding the substrate.
-
-
Incubation and Staining:
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
(Optional) During the last 10-15 minutes of incubation, add a nuclear stain like Hoechst 33342 to the medium.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove excess substrate.
-
Add fresh pre-warmed medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope. Acquire images using the appropriate filter sets for AMC (Ex: ~350 nm, Em: ~450 nm) and the nuclear stain.
-
Signaling Pathways and Experimental Workflows
Cathepsin B in Cancer Progression
Cathepsin B plays a multifaceted role in cancer, contributing to tumor growth, invasion, and metastasis.[4] It can degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion.[12] It is also involved in proteolytic cascades that activate other proteases, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA).[4]
Cathepsin B in the Immune Response
Cathepsin B is a key player in both innate and adaptive immunity.[8] In innate immunity, it is involved in the activation of the NLRP3 inflammasome, leading to the maturation of pro-inflammatory cytokines like IL-1β.[8][13] In adaptive immunity, it participates in the processing of antigens for presentation on MHC class II molecules to CD4+ T cells.[2][8]
Cathepsin B in Neurodegeneration
In the context of neurodegenerative diseases like Alzheimer's disease, cathepsin B has a dual role.[3] It can act as a β-secretase, contributing to the production of the neurotoxic amyloid-β (Aβ) peptide from the amyloid precursor protein (APP).[3] Conversely, it can also be involved in the degradation of Aβ, potentially playing a neuroprotective role.[14]
Experimental Workflow for Inhibitor Screening
This compound is an ideal substrate for high-throughput screening (HTS) of potential cathepsin B inhibitors.
Conclusion
This compound stands out as a superior fluorogenic substrate for the study of cathepsin B. Its high specificity, broad pH activity profile, and suitability for high-throughput applications make it an invaluable tool for researchers in academia and the pharmaceutical industry. By enabling the precise and reliable measurement of cathepsin B activity, this substrate facilitates a deeper understanding of the enzyme's role in health and disease and accelerates the discovery of novel therapeutic agents targeting this important protease.
References
- 1. Cathepsins and their involvement in immune responses [smw.ch]
- 2. Cathepsin B in Antigen-Presenting Cells Controls Mediators of the Th1 Immune Response during Leishmania major Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin B-A Neuronal Death Mediator in Alzheimer's Disease Leading to Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. pharma-journal.com [pharma-journal.com]
- 9. Cathepsin B in neurodegeneration of Alzheimer's disease, traumatic brain injury, and related brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin B Gene Knockout Improves Behavioral Deficits and Reduces Pathology in Models of Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop.bachem.com [shop.bachem.com]
- 12. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of Cathepsins in Innate and Adaptive Immune Responses in Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Fluorogenic Substrate Bz-Nle-Lys-Arg-Arg-AMC: A Technical Guide for Researchers
An In-depth Whitepaper on the Discovery, Development, and Application of a Versatile Research Tool for Protease Activity and Inhibition Studies.
Introduction
In the landscape of biomedical research and drug discovery, the study of proteases—enzymes that catalyze the breakdown of proteins—is of paramount importance. Dysregulation of protease activity is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases.[1] Consequently, the development of specific and sensitive tools to assay protease activity is crucial for advancing our understanding of these enzymes and for the discovery of novel therapeutic inhibitors. Bz-Nle-Lys-Arg-Arg-AMC is a specialized synthetic peptide that has emerged as a valuable fluorogenic substrate for monitoring the activity of several key proteases, particularly serine proteases.[1] This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in the laboratory.
Core Properties and Mechanism of Action
This compound is a tetrapeptide composed of Benzoyl (Bz), Norleucine (Nle), Lysine (Lys), and two Arginine (Arg) residues, with a 7-amino-4-methylcoumarin (AMC) group conjugated to the C-terminus. The peptide sequence is designed to mimic the cleavage sites of specific proteases. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the enzymatic activity.
The excitation and emission maxima for the released AMC are in the range of 340-360 nm and 440-460 nm, respectively.[2][3] This fluorescence-based readout provides a sensitive and continuous assay format, making it amenable to high-throughput screening (HTS) of potential protease inhibitors.[1]
Quantitative Data
The utility of this compound as a research tool is underscored by its well-characterized kinetic parameters for various proteases and its application in quantifying the potency of inhibitors.
Enzyme Kinetic Parameters
The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the cleavage of this compound by key viral proteases. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7,603 |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >337,000 |
Data sourced from Bachem and Fisher Scientific product information.[4][5]
Inhibitor Potency (IC50)
This compound is frequently employed to determine the half-maximal inhibitory concentration (IC50) of novel compounds targeting specific proteases. The table below presents IC50 values for several inhibitors against the Dengue virus type 2 (DENV2) NS2B/NS3 protease, as determined using this substrate.
| Inhibitor Compound | Apparent IC50 (µM) |
| Compound 1 | 0.91 ± 0.02 |
| Compound 2 | 2.93 ± 0.07 |
| Compound 3 | 3.67 ± 0.08 |
| Compound 4 | 2.34 ± 0.14 |
| Compound 7n | 6.82 ± 0.09 |
Data for compounds 1-4 and 7n were obtained from studies on 8-hydroxyquinoline and aminobenzamide derivatives, respectively.[6][7]
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable data. This section provides methodologies for common assays utilizing this compound.
In Vitro Dengue Virus NS2B/NS3 Protease Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of the DENV NS2B/NS3 protease.
Reagents:
-
Assay Buffer: 200 mM Tris-HCl, 6 mM NaCl, 30% glycerol, pH 9.5.
-
DENV2 NS2B/NS3pro: 25 nM final concentration.
-
This compound: 5.0 µM final concentration (prepare a stock solution in DMSO).
-
Inhibitor Compounds: Prepare a dilution series in DMSO.
Procedure:
-
In a 96-well black microplate, add the inhibitor compound to the desired final concentration. Include a "no inhibitor" control with DMSO only.
-
Add the DENV2 NS2B/NS3pro enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the this compound substrate to each well. The final reaction volume should be 100 µL.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence plate reader.[6][7]
-
Monitor the reaction kinetically for a set period (e.g., 30-60 minutes).
-
The initial reaction rates are determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vitro Cathepsin B Activity Assay
This protocol is for measuring the enzymatic activity of Cathepsin B.
Reagents:
-
Assay Buffer: 40 mM citrate phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, at the desired pH (e.g., 4.6, 5.5, or 7.2).[8]
-
Recombinant Cathepsin B: Prepare a working solution in the assay buffer.
-
This compound: Prepare a working solution in the assay buffer from a DMSO stock. A final concentration of 40 µM is often used.[8]
-
CA-074 (optional, for specificity control): A specific Cathepsin B inhibitor.[8]
Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
(Optional) For inhibitor control wells, pre-incubate the Cathepsin B enzyme with CA-074.
-
Add the recombinant Cathepsin B solution to the appropriate wells. Include a "no enzyme" control.
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm at room temperature (25°C) or 37°C.[8]
-
Determine the initial reaction velocity from the linear phase of the fluorescence curve.
-
Cathepsin B activity can be quantified by creating a standard curve with free AMC.
Visualizations: Pathways and Workflows
Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams were generated using the DOT language and rendered with Graphviz.
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the fluorogenic substrate this compound by a protease.
Experimental Workflow for Protease Inhibitor Screening
Caption: A typical experimental workflow for high-throughput screening of protease inhibitors.
Simplified Dengue Virus NS2B/NS3 Protease Signaling Pathway
Caption: Simplified pathway showing the role of Dengue Virus NS2B/NS3 protease in viral replication and immune evasion.
Role of Furin in TGF-β Signaling Activation
Caption: Furin-mediated activation of TGF-β, a key signaling pathway in development and disease.
Cathepsin B in Cancer Progression
Caption: Simplified role of Cathepsin B in promoting cancer invasion and metastasis through ECM degradation.
Conclusion
This compound stands as a robust and versatile tool for researchers in academia and the pharmaceutical industry. Its well-defined properties, coupled with its sensitivity and suitability for high-throughput applications, make it an indispensable substrate for studying the activity of key proteases and for the discovery of novel inhibitors. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective implementation in the laboratory, ultimately contributing to advancements in our understanding of protease biology and the development of new therapies for a range of human diseases.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
The Fluorogenic Substrate Bz-Nle-Lys-Arg-Arg-AMC: A Technical Guide for Protease Activity and Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC (Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for the determination of protease activity, particularly for serine proteases. Its utility spans basic research, drug discovery, and clinical diagnostics. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of this versatile substrate.
Physical and Chemical Properties
This compound is a synthetic tetrapeptide linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the highly fluorescent AMC is released. This fluorescence can be monitored in real-time to provide a quantitative measure of enzyme activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C41H60N12O7 | [1] |
| Formula Weight | 833.0 g/mol | [1][2] |
| Purity | ≥95% | [1] |
| Form | Solid | [1] |
| Excitation Maximum (λex) | 340-360 nm | [1] |
| Emission Maximum (λem) | 440-460 nm | [1] |
| UV/Vis Absorption Maxima (λmax) | 230, 299, 326 nm | [1] |
| Solubility | Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute in buffer. | [1] |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. | [1] |
Enzymatic Activity and Kinetic Parameters
This compound is a substrate for a variety of serine proteases, with a particular affinity for those that recognize and cleave after arginine residues. It is extensively used for assaying viral proteases, such as the NS2B-NS3 protease from Dengue and Yellow Fever viruses.
Table 2: Kinetic Parameters of this compound with Various Proteases
| Enzyme | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Yellow Fever Virus NS3 Protease | 14.6 µM | 0.111 s⁻¹ | 7.6 x 10³ | [2][3] |
| Dengue Virus Type 4 NS2B-NS3 Protease | 8.6 µM | 2.9 s⁻¹ | >800-fold higher than Boc-Gly-Arg-Arg-AMC | [2] |
Experimental Protocols
General Protease Activity Assay
This protocol provides a general framework for measuring the activity of a serine protease using this compound.
Materials:
-
This compound
-
Purified protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the range of 10-50 µM.
-
Enzyme Preparation: Prepare a stock solution of the purified protease in Assay Buffer. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear reaction rate.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the working substrate solution to each well.
-
To initiate the reaction, add 25 µL of the enzyme solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at λex = 355 nm and λem = 460 nm.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
High-Throughput Screening (HTS) for Protease Inhibitors
This protocol is adapted for screening libraries of compounds for inhibitory activity against a target protease.
Materials:
-
Same as the general protease activity assay
-
Compound library dissolved in DMSO
-
384-well black microplates
-
Automated liquid handling systems (recommended)
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Enzyme Addition: Add the diluted protease solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the working substrate solution to all wells to start the reaction.
-
Measurement: Monitor the fluorescence intensity as described in the general assay protocol.
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells.
Signaling Pathways and Experimental Workflows
Dengue Virus Polyprotein Processing
The Dengue virus NS2B-NS3 protease is essential for the viral life cycle, as it is responsible for cleaving the viral polyprotein into individual functional proteins. This compound is an excellent substrate for monitoring the activity of this protease.
Caption: Cleavage of the Dengue virus polyprotein by the NS2B-NS3 protease.
Experimental Workflow for Protease Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing protease inhibitors using this compound.
Caption: Workflow for identifying and characterizing protease inhibitors.
Conclusion
This compound is a robust and versatile tool for the study of serine proteases. Its favorable physical, chemical, and kinetic properties make it well-suited for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. The detailed protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to effectively utilize this valuable reagent in their studies.
References
Technical Guide: Excitation and Emission Spectra of AMC Released from Bz-Nle-Lys-Arg-Arg-AMC
This technical guide provides an in-depth overview of the fluorescent properties of 7-amino-4-methylcoumarin (AMC) and its application in protease activity assays when released from the fluorogenic substrate Benzoyl-Norleucine-Lysine-Arginine-Arginine-AMC (Bz-Nle-Lys-Arg-Arg-AMC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Principles
7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore widely used in biochemical assays.[1][2] When conjugated to a peptide sequence, its fluorescence is quenched.[3] The synthetic peptide this compound is designed as a specific substrate for certain proteases, such as serine proteases.[4][5] Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC molecule, the free AMC is released, resulting in a significant increase in fluorescence intensity.[3][4][6] This increase in fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and real-time measurement.[4][6]
Quantitative Spectroscopic Data
The spectral properties of free AMC are crucial for designing and executing fluorescence-based assays. The following table summarizes the key quantitative data for the excitation and emission spectra of AMC.
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 341 - 351 | [1][2][3][7][8] |
| Emission Maximum | 430 - 445 | [1][2][3][7][8] |
| Recommended Excitation Range for Assays | 340 - 380 | [5][6][9] |
| Recommended Emission Range for Assays | 440 - 460 | [5][6][9] |
Experimental Protocols
Below are detailed methodologies for conducting a general protease activity assay using an AMC-conjugated substrate like this compound.
Materials:
-
Purified protease of interest
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[10]
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with appropriate filters or monochromators
-
Free AMC for standard curve generation
General Protease Activity Assay Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the this compound substrate in DMSO.
-
Prepare a stock solution of free AMC in DMSO to be used for generating a standard curve.
-
On the day of the experiment, dilute the protease to the desired concentration in pre-warmed assay buffer.
-
Dilute the substrate stock solution to the final working concentration in the assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration (e.g., at or below the Km value).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the diluted protease solution to each well.
-
Include control wells:
-
No-enzyme control: Contains only the substrate to measure background fluorescence.
-
No-substrate control: Contains only the enzyme.
-
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells. The final reaction volume should be consistent (e.g., 100 µL).
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength between 360-380 nm and the emission wavelength to approximately 460 nm.[6] These settings may need to be optimized for the specific instrument being used.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.[6]
-
-
Data Analysis:
-
Generate a standard curve by preparing serial dilutions of the free AMC stock solution in the assay buffer and measuring their fluorescence.
-
Plot the fluorescence intensity of the AMC standards against their known concentrations to create a standard curve.
-
Convert the relative fluorescence units (RFU) obtained from the enzymatic reaction to the concentration of AMC produced using the standard curve.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the plot of AMC concentration versus time.
-
Visualizations
Enzymatic Cleavage of this compound and Fluorescence Emission
Caption: Workflow of protease-mediated cleavage of this compound leading to the release and fluorescence of AMC.
Experimental Workflow for Protease Activity Assay
Caption: Step-by-step workflow for determining protease activity using a fluorogenic AMC substrate.
References
- 1. app.fluorofinder.com [app.fluorofinder.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. Molecular Probes 7-Amino-4-Methylcoumarin, reference standard 100 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.fi]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Bz-Nle-Lys-Arg-Arg-AMC in In Vitro Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), is a specialized tool for the sensitive and continuous measurement of protease activity in vitro. This synthetic peptide is designed to mimic the natural substrates of specific proteases, particularly certain serine proteases. Upon enzymatic cleavage of the peptide bond C-terminal to the second arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence intensity, which can be monitored in real-time, is directly proportional to the protease activity. This property makes this compound an invaluable substrate for enzyme kinetics studies, high-throughput screening (HTS) of protease inhibitors, and fundamental research into protease function.[1][2]
This substrate has been demonstrated to be particularly effective for assaying the NS2B-NS3 proteases of flaviviruses, such as Dengue virus (DENV) and Yellow Fever virus (YFV).[3][4][5] These viral proteases are essential for the viral life cycle, making them attractive targets for the development of antiviral therapeutics. Additionally, the core peptide sequence shares similarities with substrates of other proteases implicated in various diseases, including cancer and neurodegenerative disorders, highlighting its potential utility in broader drug discovery programs.[1][2]
Principle of the Assay
The this compound protease assay is based on the principle of fluorescence dequenching. In the intact substrate, the fluorescence of the AMC group is minimal. When a target protease recognizes and cleaves the specific peptide sequence, the AMC fluorophore is liberated. This unquenched AMC fluoresces strongly upon excitation, typically around 340-360 nm, with an emission maximum at approximately 440-460 nm.[4][6] The rate of increase in fluorescence is a direct measure of the enzyme's catalytic activity.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for viral proteases.[5][7]
-
High-Throughput Screening (HTS): Screening of small molecule libraries to identify potential protease inhibitors.[1][2]
-
Inhibitor Characterization: Determination of inhibitor potency (IC50 values) and mechanism of action (e.g., competitive, non-competitive).[8][9]
-
Basic Research: Investigating protease substrate specificity and the effects of mutations on enzyme activity.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound with specific proteases.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Yellow Fever Virus NS3 Protease | This compound | 14.6 | 0.111 | 7,603 | [5][10] |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | This compound | 8.6 (for a similar substrate) | 2.9 (for a similar substrate) | >800-fold higher than Boc-Gly-Arg-Arg-AMC | [5][10] |
| West Nile Virus NS2B-NS3 Protease | This compound | 24.56 ± 1.43 | - | - | [7] |
| Inhibitor | Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference(s) |
| Compound 7n (Aminobenzamide scaffold) | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 6.82 ± 0.09 | 8.77 | Competitive | [8] |
| Compound 7n (Aminobenzamide scaffold) | West Nile Virus NS2B-NS3 Protease | 5.51 ± 0.08 | 5.55 | Competitive | [8] |
| 8-HQ-aminobenzothiazole derivative 1 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 0.91 ± 0.02 | - | - | [7] |
| 8-HQ-aminobenzothiazole derivative 2 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 2.93 ± 0.07 | - | - | [7] |
| 8-HQ-aminobenzothiazole derivative 3 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 3.67 ± 0.08 | - | - | [7] |
| 8-HQ-aminobenzothiazole derivative 4 | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 2.34 ± 0.14 | - | - | [7] |
| AYA3 peptide | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 24 | - | - | [11] |
| AYA9 peptide | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 23 | - | - | [11] |
| Aprotinin | Dengue Virus Type 2 (DENV-2) NS2B-NS3 Protease | 25 | - | - | [11] |
| Compound 2 (Virtual screen hit) | Dengue Virus Type 4 (DENV-4) NS2B-NS3 Protease | 3.9 ± 0.6 | 4.0 ± 0.4 | Competitive | [9] |
| Compound 14 (Virtual screen hit) | Dengue Virus Type 4 (DENV-4) NS2B-NS3 Protease | - | 4.9 ± 0.3 | Competitive | [9] |
| Compound 22 (Virtual screen hit) | Dengue Virus Type 4 (DENV-4) NS2B-NS3 Protease | - | 3.4 ± 0.1 | Competitive | [9] |
Experimental Protocols
Materials and Reagents
-
Protease: Purified recombinant Dengue Virus or Yellow Fever Virus NS2B-NS3 protease.
-
Substrate: this compound (lyophilized powder).
-
Assay Buffer: 200 mM Tris-HCl, pH 9.5, containing 6 mM NaCl and 30% glycerol.[7][8] (Note: The optimal buffer composition may vary depending on the specific protease and experimental goals. A common alternative is 50 mM Tris-HCl, pH 7.8.[12])
-
Inhibitors (optional): Known or test compounds for inhibition assays.
-
Solvent: Anhydrous DMSO for dissolving the substrate and inhibitors.
-
Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at 340-380 nm and emission detection at 440-460 nm.
Preparation of Reagents
-
Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly until fully dissolved. Store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Prepare a working solution of the protease by diluting the stock enzyme in the assay buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range (e.g., 25 nM for DENV-2 NS2B-NS3pro).[7][8] Keep the enzyme on ice.
-
Substrate Working Solution: On the day of the experiment, dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentration. For routine activity assays, a concentration at or above the Km value is recommended (e.g., 5-50 µM).[7][8] For Km determination, a range of concentrations bracketing the expected Km should be prepared.
-
Inhibitor Solutions (for inhibition assays): Prepare a stock solution of the inhibitor in DMSO. A series of dilutions should be prepared in the assay buffer to achieve the desired final concentrations in the assay.
General Protocol for Protease Activity Assay
-
Assay Setup: In a black 96-well microplate, add the components in the following order:
-
Reaction Initiation: To start the reaction, add the Substrate Working Solution to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the desired temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Controls:
-
No-Enzyme Control: Contains assay buffer and substrate to measure background fluorescence and substrate auto-hydrolysis.
-
No-Substrate Control: Contains assay buffer and enzyme to measure any intrinsic fluorescence of the enzyme preparation.
-
Positive Control (for inhibition assays): A known inhibitor of the protease.
-
Vehicle Control (for inhibition assays): Contains the same concentration of DMSO as the inhibitor wells.
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the no-enzyme control from the readings of the enzyme-containing wells.
-
Initial Velocity Calculation: Plot the background-subtracted fluorescence intensity (in Relative Fluorescence Units, RFU) against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (ΔRFU/min).
-
Enzyme Kinetics (Km and Vmax): Perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Km and Vmax.
-
Inhibitor Potency (IC50): Perform the assay with a fixed enzyme and substrate concentration and varying inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General workflow for the this compound protease assay.
Flavivirus Polyprotein Processing Pathway
Caption: Simplified diagram of Flavivirus polyprotein processing by host and viral proteases.
Cathepsin B Signaling in Cancer Progression (Illustrative)
Caption: Simplified pathway showing Cathepsin B's role in cancer progression.
References
- 1. Yellow Fever: Integrating Current Knowledge with Technological Innovations to Identify Strategies for Controlling a Re-Emerging Virus [mdpi.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening (HTS) Assay Development with Bz-Nle-Lys-Arg-Arg-AMC
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. A key component of a successful HTS campaign is a robust and reliable biochemical assay. This document provides detailed application notes and protocols for the development of an HTS assay using the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC.
This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous measurement of the activity of trypsin-like serine proteases.[1] The peptide sequence mimics the natural cleavage sites of these enzymes. Upon enzymatic cleavage by a target protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence intensity.[1] This direct relationship between enzyme activity and fluorescence signal makes this compound an ideal substrate for HTS applications aimed at identifying protease inhibitors.[1]
This substrate has been successfully employed in assays for various viral proteases, including Dengue virus (DV) NS2B/3 and Yellow Fever virus (YFV) NS3 serine proteases, making it a valuable tool in the development of antiviral therapeutics.[2][3][4]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by a target serine protease. The cleavage of the amide bond between the arginine (Arg) residue and AMC results in the liberation of the highly fluorescent AMC molecule. The rate of the reaction, and thus the activity of the enzyme, is directly proportional to the rate of increase in fluorescence. Potential inhibitors of the protease will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.
Caption: Enzymatic cleavage of this compound.
Materials and Reagents
Quantitative Data Summary
| Reagent/Parameter | Value | Source |
| Substrate Properties | ||
| Molecular Formula | C41H60N12O7 • XHCl | [2][4] |
| Molecular Weight | 833.0 g/mol | [2][3][4] |
| Purity | ≥95% | [2][4] |
| Excitation Maximum (Ex max) | 340-360 nm | [2][4] |
| Emission Maximum (Em max) | 440-460 nm | [2][4] |
| Enzyme Kinetics (Dengue Virus NS2B-NS3 Protease) | ||
| Km | 8.6 µM | [3] |
| kcat | 2.9 s⁻¹ | [3] |
| Enzyme Kinetics (Yellow Fever Virus NS3 Protease) | ||
| Km | 14.6 µM | [3] |
| kcat | 0.111 s⁻¹ | [3] |
| Solubility | ||
| DMSO | ~30 mg/mL | [2][4] |
| DMF | ~30 mg/mL | [2][4] |
| Ethanol | ~20 mg/mL | [2][4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Experimental Protocols
Reagent Preparation
a. Assay Buffer:
-
Composition: 200 mM Tris-HCl, pH 9.5, 6 mM NaCl, 30% glycerol, 0.1% CHAPS.[5]
-
Preparation: Prepare a stock solution of 1 M Tris-HCl, pH 9.5. In a suitable container, combine the appropriate volumes of Tris-HCl stock, NaCl, glycerol, and CHAPS with distilled water to achieve the final concentrations. Adjust the pH to 9.5 if necessary. Store at 4°C.
b. Substrate Stock Solution (10 mM):
-
Preparation: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.[2][4] For example, dissolve 8.33 mg of the substrate (FW: 833.0) in 1 mL of DMSO.
-
Storage: Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
c. Enzyme Stock Solution:
-
Preparation: Prepare a concentrated stock of the purified target protease in a suitable buffer. The optimal storage buffer will be enzyme-dependent and should be determined empirically. A common storage buffer component is glycerol (e.g., 50%) to prevent freezing at -20°C or -80°C.
-
Working Solution: On the day of the experiment, dilute the enzyme stock to the desired working concentration in the assay buffer. The final enzyme concentration should be determined through an enzyme titration experiment (see below).
d. Inhibitor/Compound Stock Solutions:
-
Preparation: Dissolve test compounds in 100% DMSO to a final concentration of 10 mM.
-
Storage: Store at -20°C.
HTS Assay Workflow
Caption: High-throughput screening workflow.
Detailed Assay Protocol (384-well format)
This protocol is adapted from a published HTS assay for Dengue virus protease and can be optimized for other trypsin-like serine proteases.[5]
-
Enzyme Dispensing: Using a liquid handler, dispense 20 µL of the diluted enzyme solution (e.g., 30 nM final concentration) into each well of a black, flat-bottom 384-well microplate.[5]
-
Compound Transfer: Pin-transfer approximately 100 nL of test compounds from the compound library plates into the assay plates.[5] This will result in a final compound concentration that varies depending on the initial stock concentration. For a 10 mM stock, this would be approximately 50 µM in a 20 µL volume.
-
Controls:
-
Negative Control (No Inhibition): Dedicate one or more columns to wells containing enzyme and DMSO only (no test compound).
-
Positive Control (Maximal Inhibition): Dedicate one or more columns to wells containing enzyme and a known inhibitor of the target protease (e.g., aprotinin for some serine proteases).[5]
-
-
Incubation: Incubate the assay plates at room temperature for 15 minutes to allow for compound-enzyme interaction.[5]
-
Reaction Initiation: Add 10 µL of the this compound substrate solution (e.g., 7.5 µM) to all wells to initiate the enzymatic reaction.[5] The final substrate concentration in a 30 µL reaction volume would be 2.5 µM.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode).
Assay Optimization
Prior to performing a full HTS campaign, it is crucial to optimize the assay conditions to ensure a robust and sensitive screen.
a. Enzyme Titration: To determine the optimal enzyme concentration, perform the assay with a fixed, saturating concentration of the substrate and varying concentrations of the enzyme. The chosen enzyme concentration should yield a linear reaction rate and a sufficient signal-to-background ratio within the desired assay timeframe.
b. Substrate Titration (Km Determination): To determine the Michaelis-Menten constant (Km) for the substrate, perform the assay with a fixed enzyme concentration and varying concentrations of the this compound substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. For inhibitor screening, it is generally recommended to use a substrate concentration at or near the Km value.
c. DMSO Tolerance: As most compound libraries are dissolved in DMSO, it is essential to determine the maximum concentration of DMSO that does not significantly affect the enzyme's activity. Perform the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) to identify the tolerance limit.
Data Analysis and Interpretation
-
Calculate Initial Reaction Velocities: From the kinetic reads, determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate Percent Inhibition: The percent inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Velocity_compound - Velocity_background) / (Velocity_no_compound - Velocity_background)) Where:
-
Velocity_compound is the reaction velocity in the presence of the test compound.
-
Velocity_no_compound is the average reaction velocity of the negative control wells.
-
Velocity_background is the reaction velocity in the absence of the enzyme (substrate auto-hydrolysis).
-
-
Hit Identification: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits."
-
Dose-Response Analysis (IC50 Determination): Primary hits should be further characterized by performing dose-response experiments. A ten-point, three-fold serial dilution of the hit compound is typically used to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) can then be calculated by fitting the data to a four-parameter logistic equation.
Caption: Logical flow of data analysis.
Conclusion
The this compound substrate provides a sensitive and reliable tool for the development of HTS assays for trypsin-like serine proteases. The protocols and data presented here offer a comprehensive guide for researchers and drug discovery professionals to establish robust screening campaigns aimed at identifying novel protease inhibitors. Proper assay optimization and validation are critical steps to ensure the quality and reliability of the HTS data.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enzyme Kinetics (Km and Vmax) using the Fluorogenic Substrate Bz-Nle-Lys-Arg-Arg-AMC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), is a sensitive and specific tool for the continuous kinetic analysis of serine proteases. This substrate is particularly valuable for characterizing enzymes that exhibit a preference for cleavage after arginine residues. The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the C-terminal arginine and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This method's high sensitivity makes it ideal for high-throughput screening (HTS) of enzyme inhibitors and for detailed characterization of enzyme kinetics, including the determination of the Michaelis constant (Km) and maximum velocity (Vmax).[1]
This document provides detailed protocols for utilizing this compound to determine the kinetic parameters of several key proteases, including Trypsin, Dengue Virus NS2B-NS3 protease, and Yellow Fever Virus NS3 protease.
Principle of the Assay
The enzymatic reaction involves the cleavage of the non-fluorescent substrate this compound by a target protease. This proteolytic event liberates the fluorescent AMC molecule from the peptide, causing a significant increase in fluorescence that can be monitored in real-time. The initial velocity of the reaction, determined from the linear phase of fluorescence increase over time, is used to calculate the enzyme's kinetic parameters. The excitation and emission maxima for AMC are in the range of 340-360 nm and 440-460 nm, respectively.[2]
Quantitative Data: Kinetic Parameters
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various proteases. This data can serve as a valuable starting point for assay development and optimization.
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Dengue Virus type 4 (DEN4) NS2B-NS3 Protease | Recombinant | 8.6 | 2.9 | >3.37 x 10⁵ |
| Yellow Fever Virus NS3 Protease | Recombinant | 14.6 | 0.111 | 7.6 x 10³ |
| Trypsin | Bovine Pancreas | Not specified | Not specified | Not specified* |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: The optimal assay buffer will depend on the specific enzyme being studied.
-
Trypsin: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0.
-
Dengue/Yellow Fever Virus Proteases: 200 mM Tris-HCl, pH 9.5, 30% glycerol.
-
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.[1]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer (e.g., for trypsin, 1 mM HCl). The final enzyme concentration in the assay should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. This stock will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.
Protocol for Determining Km and Vmax
This protocol describes the general procedure for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for a target protease.
a. AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in the assay buffer in a 96-well black microplate. A typical concentration range would be from 0 to 50 µM.
-
Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM). The slope of this linear plot will be used to convert the rate of fluorescence increase in the enzymatic assay from RFU/min to µM/min.
b. Enzyme Kinetic Assay:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical concentration range would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 1 µM to 200 µM is a good starting point.
-
Assay Setup: In a 96-well black microplate, add the following to triplicate wells:
-
Assay Buffer
-
Substrate dilution (e.g., 50 µL)
-
Include a "no enzyme" control for each substrate concentration to measure background hydrolysis.
-
-
Initiate the Reaction: Add a fixed volume of the diluted enzyme solution (e.g., 50 µL) to each well to start the reaction.
-
Monitor Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C for trypsin). Measure the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes), with readings taken every 30-60 seconds.
c. Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve.
-
Plot the initial velocity (V₀) as a function of the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):
V = (Vmax * [S]) / (Km + [S])
-
From the fit, determine the values for Km (in µM) and Vmax (in µM/min). The turnover number (kcat) can be calculated if the enzyme concentration [E] is known (kcat = Vmax / [E]).
Visualizations
Experimental Workflow
Caption: Workflow for determining Km and Vmax using this compound.
Signaling Pathways
Trypsin Signaling Pathway
Trypsin, in addition to its digestive role, can act as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2. This activation triggers intracellular signaling cascades involved in various physiological and pathological processes.
Caption: Simplified Trypsin-PAR2 signaling pathway.
Flavivirus (Dengue/Yellow Fever) NS2B-NS3 Protease in Viral Polyprotein Processing
The NS2B-NS3 protease is essential for the replication of flaviviruses like Dengue and Yellow Fever. It cleaves the viral polyprotein at specific sites to release individual viral proteins required for viral replication and assembly.
Caption: Role of NS2B-NS3 protease in flavivirus polyprotein processing.
References
Application Notes and Protocols for Screening of Protease Inhibitors with a Bz-Nle-Lys-Arg-Arg-AMC-based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Bz-Nle-Lys-Arg-Arg-AMC serves as a highly specific and sensitive fluorogenic substrate for a variety of serine proteases, most notably the NS2B-NS3 protease of Dengue virus and the NS3 protease of Yellow Fever virus.[1] This substrate is extensively utilized in biochemical and clinical research for protease activity assays and is a critical tool in high-throughput screening (HTS) for the identification and characterization of novel protease inhibitors.[2]
The assay principle is based on the enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon cleavage by the target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the protease activity.[1] This allows for real-time, continuous monitoring of the enzymatic reaction, making it an ideal system for HTS campaigns aimed at discovering new therapeutic agents against viral and other diseases.
Data Presentation
The potency of protease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), while the performance of an HTS assay is evaluated using the Z'-factor. Below are tables summarizing key quantitative data for the this compound-based assay.
Table 1: Inhibitor Potency (IC50) against Dengue Virus NS2B-NS3 Protease
| Compound | IC50 (µM) | Reference |
| Aprotinin | 25 | [3] |
| AYA3 peptide | 24 | [3] |
| AYA9 peptide | 23 | [3] |
| Tannic Acid | 0.11 - 0.82 | [4] |
| Tolcapone | 0.61 - 1.25 | [4] |
| Suramin | 2.5 - 4.1 | [4] |
Table 2: Kinetic Parameters for this compound with Viral Proteases
| Protease | Km (µM) | kcat (s⁻¹) | Reference | |---|---|---| | Dengue Virus Type 4 (DEN4) NS2B-NS3 | 8.6 | 2.9 |[5][6] | | Yellow Fever Virus NS3 | 14.6 | 0.111 |[5][6] |
Table 3: HTS Assay Quality Control (Z'-Factor)
| Assay | Z'-Factor | Reference |
| Dengue Virus Reporter Assay (384-well) | 0.69 | [7] |
| Dengue Virus Reporter Assay (96-well) | 0.71 | [7] |
| SARS-CoV-2 3CLpro HTS Assay | 0.80 ± 0.05 |
Note: Z'-factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay.
Experimental Protocols
Protocol 1: Standard Protease Inhibition Assay
This protocol describes the determination of inhibitor potency in a standard 96-well plate format.
Materials:
-
Assay Buffer: 200 mM Tris-HCl, pH 9.5, 6 mM NaCl, 30% glycerol.[4]
-
Enzyme Stock Solution: Purified Dengue virus NS2B-NS3 protease or Yellow Fever virus NS3 protease.
-
Substrate Stock Solution: this compound dissolved in DMSO (e.g., 10 mM).[1]
-
Inhibitor Stock Solutions: Test compounds and a known inhibitor (positive control) dissolved in DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare Working Solutions:
-
Dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 20 nM).[4]
-
Prepare serial dilutions of the test compounds and positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the this compound substrate stock solution in assay buffer to the desired final concentration (e.g., 25 µM).[4]
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted inhibitor solutions (or assay buffer for no-inhibitor control) to the respective wells.
-
Include a "no enzyme" control (assay buffer only) and a "no inhibitor" control (enzyme and assay buffer).
-
Pre-incubate the plate at 37°C for 15 minutes.[4]
-
-
Initiate Reaction:
-
Add 25 µL of the diluted substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.[4]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4]
-
Record measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) of Protease Inhibitors
This protocol is designed for screening large compound libraries in a 384-well format.
Materials:
-
Same as Protocol 1, with the addition of:
-
384-well black, low-volume plates.
-
Automated liquid handling systems.
-
HTS-compatible fluorescence plate reader.
Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or other automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library (typically at 10 mM in DMSO) to individual wells of a 384-well plate.
-
Include positive controls (known inhibitor) and negative controls (DMSO only) on each plate.
-
-
Reagent Addition:
-
Add the diluted enzyme solution in assay buffer to all wells.
-
Pre-incubate the plates with the compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding the diluted this compound substrate solution to all wells simultaneously using an automated dispenser.
-
Immediately transfer the plates to a fluorescence plate reader and measure the endpoint fluorescence at Ex/Em = 380/460 nm after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each compound.
-
Calculate the Z'-factor for each plate to assess assay quality. The formula is: Z' = 1 - [(3 * σ_pos) + (3 * σ_neg)] / |μ_pos - μ_neg| where σ is the standard deviation, µ is the mean, 'pos' refers to the positive control (no inhibition), and 'neg' refers to the negative control (maximum inhibition).
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Confirm hits through dose-response experiments as described in Protocol 1.
-
Visualizations
Dengue Virus Polyprotein Processing Pathway
The Dengue virus genome is translated into a single large polyprotein, which is subsequently cleaved by both host and viral proteases to yield individual structural and non-structural proteins. The NS2B-NS3 protease is responsible for multiple cleavages on the cytoplasmic side of the endoplasmic reticulum membrane, a critical step for viral replication.
Caption: Dengue virus polyprotein processing by NS2B-NS3 protease.
Experimental Workflow for HTS
The high-throughput screening process for identifying protease inhibitors follows a systematic workflow from initial screening to hit confirmation and characterization.
Caption: High-throughput screening workflow for protease inhibitors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. The development, optimization and validation of an assay for high throughput antiviral drug screening against Dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Kinetic Assay of Trypsin-Like Proteases using Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsin-like proteases are a family of serine proteases that play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] These enzymes exhibit substrate specificity by cleaving peptide bonds on the carboxyl side of basic amino acid residues, primarily arginine (Arg) and lysine (Lys).[2] Dysregulation of their activity is implicated in various diseases, making them significant targets for drug discovery and development.
The fluorogenic substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC), is a specialized synthetic peptide designed for the sensitive and continuous kinetic analysis of trypsin-like proteases.[3] Upon enzymatic cleavage between the C-terminal arginine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the protease activity, enabling real-time monitoring of the enzymatic reaction. This assay is a valuable tool for determining enzyme kinetics, screening for inhibitors, and characterizing the activity of various proteases.[4]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, to yield the highly fluorescent product, AMC. The rate of the increase in fluorescence is directly proportional to the enzyme's activity under initial velocity conditions. The fluorescence can be monitored kinetically using a fluorometer or a microplate reader with excitation at approximately 340-360 nm and emission at 440-460 nm.[4][5]
Data Presentation
Substrate Specifications
| Property | Value | Reference |
| Full Name | Benzoyl-L-norleucyl-L-lysyl-L-arginyl-L-arginyl-7-amino-4-methylcoumarin | [6] |
| Molecular Formula | C41H60N12O7 | [6] |
| Molecular Weight | 833.0 g/mol | [6] |
| Excitation Maximum (Ex) | 340-360 nm | [5][6] |
| Emission Maximum (Em) | 440-460 nm | [5][6] |
| Purity | ≥95% | [6] |
| Form | Solid | [6] |
| Storage | -20°C | [6] |
Kinetic Parameters of this compound with Various Proteases
| Enzyme | Source | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | Recombinant | 8.6 | 2.9 | >800-fold higher than Boc-Gly-Arg-Arg-AMC | [7][8] |
| Yellow Fever Virus (YFV) NS3 Protease | Recombinant | 14.6 | 0.111 | 7.6 x 103 | [7][8] |
Kinetic Parameters of Common Trypsin-Like Proteases with Structurally Similar AMC Substrates
This table provides kinetic data for other commonly used fluorogenic substrates with key trypsin-like proteases to serve as a reference.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | Reference |
| Trypsin (Bovine) | Boc-Gln-Ala-Arg-AMC | ~5.99 | - | [9] |
| Thrombin (Human) | Boc-Val-Pro-Arg-AMC | 11 | 115 | [10] |
| Plasmin (Human) | H-D-Val-Leu-Lys-AMC | 260 | 36 | [11] |
| Plasma Kallikrein (Human) | H-D-Pro-Phe-Arg-pNA | - | 200-280 |
Experimental Protocols
Protocol 1: Continuous Kinetic Assay for Protease Activity
This protocol outlines the determination of kinetic parameters (Km and Vmax) for a trypsin-like protease using this compound.
Materials:
-
Purified trypsin-like protease (e.g., Trypsin, Thrombin, Plasmin, Kallikrein)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
-
7-amino-4-methylcoumarin (AMC) standard
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified protease in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).
-
AMC Standard Curve: Prepare a series of dilutions of a known concentration of AMC standard in Assay Buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations of the product.
-
-
Assay Setup:
-
Add 50 µL of each substrate dilution to triplicate wells of a 96-well black microplate.
-
Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.
-
Pre-warm the microplate and the enzyme working solution to the desired assay temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the pre-warmed enzyme working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read) at Ex/Em = 350/450 nm. Record data points at regular intervals (e.g., every 60 seconds) for a duration sufficient to establish a linear rate of substrate cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the rate from RFU/min to moles of AMC/min using the AMC standard curve.
-
Plot the initial velocities (V₀) against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: High-Throughput Screening (HTS) of Protease Inhibitors
This protocol is designed for screening compound libraries to identify potential inhibitors of a target trypsin-like protease.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Known protease inhibitor (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare the protease and substrate solutions as described in Protocol 1. The substrate concentration should be at or near the Km value for the enzyme.
-
-
Assay Setup:
-
To the wells of a 96- or 384-well black microplate, add a small volume (e.g., 1 µL) of each test compound.
-
Include positive control wells (containing a known inhibitor) and negative control wells (containing DMSO vehicle only).
-
Add the diluted protease solution to each well and pre-incubate with the compounds for a specific time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Compounds showing significant inhibition can be selected for further characterization, such as IC₅₀ determination.
-
Visualization of Signaling Pathways and Experimental Workflows
References
- 1. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Bachem AG [bioscience.co.uk]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. jascoinc.com [jascoinc.com]
- 9. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Bz-Nle-Lys-Arg-Arg-AMC for Cell-Based Protease Activity Assays
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive fluorogenic substrate designed for the measurement of trypsin-like serine protease activity within cell-based systems. The substrate consists of a specific tetrapeptide sequence (Nle-Lys-Arg-Arg) recognized and cleaved by various proteases, a benzoyl (Bz) group at the N-terminus, and a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and AMC, the liberated AMC molecule exhibits strong fluorescence, which can be quantified to determine enzyme activity.
The cleavage sequence makes it a useful tool for assaying the activity of a class of enzymes known as proprotein convertases (PCs), including furin. These enzymes play crucial roles in the post-translational modification and activation of a wide array of precursor proteins, such as hormones, growth factors, and viral envelope proteins. Consequently, this substrate is valuable for researchers in drug development and life sciences studying enzymatic processes involved in cancer, viral infection, and other physiological and pathological conditions.
Principle of the Assay
The assay principle is based on the enzymatic release of the fluorescent group AMC. The substrate, this compound, is cell-permeable and can be introduced to cell cultures. Intracellular or cell-surface proteases that recognize the specific peptide sequence will cleave the substrate. The resulting free AMC fluoresces brightly upon excitation, and the intensity of this fluorescence is directly proportional to the rate of enzymatic activity. This allows for the sensitive detection and quantification of protease function in a cellular environment.
Key Applications
-
High-Throughput Screening (HTS): Ideal for screening large compound libraries to identify potential inhibitors or activators of target proteases like furin.
-
Viral Research: Used to study the role of host cell proteases in the processing of viral envelope proteins, a critical step for the entry of viruses such as SARS-CoV-2, influenza, and Dengue virus.
-
Cancer Biology: Facilitates the investigation of proprotein convertases that are often dysregulated in cancer and contribute to tumor progression and metastasis.
-
Enzyme Kinetics: Can be used to determine the kinetic parameters of specific proteases in a cellular context.
Data and Assay Parameters
Quantitative data and recommended starting parameters for cell-based assays are summarized below. These values should be optimized for specific cell types and experimental conditions.
| Parameter | Value / Range | Notes |
| Chemical Formula | C41H61N11O7 | |
| Molecular Weight | 832.0 g/mol | |
| Excitation Wavelength | 360 - 380 nm | Optimal excitation may vary slightly with instrument settings. |
| Emission Wavelength | 440 - 460 nm | |
| Recommended Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10-20 mM). |
| Typical Substrate Conc. | 10 - 100 µM | Should be optimized; start with a concentration around the enzyme's Km if known. |
| Cell Seeding Density | 1 x 10^4 to 5 x 10^4 cells/well | For a standard 96-well plate; optimize for cell line growth characteristics. |
| Incubation Time | 30 - 120 minutes | Monitor kinetics to ensure measurements are within the linear range. |
Experimental Protocol: Cell-Based Protease Inhibition Assay
This protocol provides a general workflow for measuring the inhibition of a target protease (e.g., furin) in cultured cells using this compound.
Materials and Reagents
-
This compound (e.g., from Tocris Bioscience or similar)
-
Cell line expressing the target protease (e.g., HEK293, A549)
-
Complete cell culture medium
-
Assay Buffer (e.g., HBSS or serum-free medium)
-
Test compounds (potential inhibitors) and vehicle control (e.g., DMSO)
-
Positive control inhibitor (e.g., Decanoyl-RVKR-CMK for furin)
-
96-well, black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells in a 96-well black, clear-bottom plate at a pre-optimized density (e.g., 20,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control inhibitor in Assay Buffer.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted compounds to the respective wells. Add vehicle control to the 'no inhibitor' and 'no enzyme' wells.
-
Incubate for a predetermined time (e.g., 60 minutes) at 37°C.
-
-
Substrate Addition and Measurement:
-
Prepare a 2X working solution of this compound in Assay Buffer (e.g., 100 µM for a final concentration of 50 µM).
-
Add 50 µL of the 2X substrate solution to each well.
-
Immediately transfer the plate to a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 2-5 minutes for 30-90 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of fluorescence intensity vs. time).
-
Normalize the data by subtracting the background fluorescence from wells with no cells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Preparing a Stock Solution of Bz-Nle-Lys-Arg-Arg-AMC in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of the fluorogenic peptide substrate Bz-Nle-Lys-Arg-Arg-AMC in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of the substrate in enzymatic assays.
Introduction
This compound is a sensitive fluorogenic substrate commonly used for assaying the activity of serine proteases, particularly yellow fever virus (YFV) NS3 and dengue virus (DV) NS2B/3 serine proteases.[1][2] Upon enzymatic cleavage between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored to quantify enzyme activity. Accurate and reproducible results in these assays are contingent upon the correct preparation and storage of the substrate stock solution.
Physicochemical and Spectroscopic Data
Proper handling and use of this compound require an understanding of its key properties. The following table summarizes essential quantitative data for this substrate.
| Property | Value | Reference |
| Molecular Formula | C41H60N12O7 • XHCl | [1][2] |
| Formula Weight | 833.0 g/mol | [1][2][3] |
| Purity | ≥95% | [1][2] |
| Appearance | Solid | [1][2] |
| Solubility in DMSO | Approximately 30 mg/mL | [1][2] |
| Solubility in Ethanol | Approximately 20 mg/mL | [1] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL | [1][2] |
| Excitation Maximum (Exλ) | 340-360 nm | [1][2] |
| Emission Maximum (Emλ) | 440-460 nm | [1][2] |
| UV/Vis Absorption (λmax) | 230, 299, 326 nm | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettors and sterile, disposable tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Pre-Preparation Checklist
-
Ensure all PPE is worn.
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.[4][5][6]
-
Use fresh, anhydrous DMSO to minimize peptide degradation.
3.3. Step-by-Step Procedure
-
Weighing the Peptide: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.33 mg of the peptide.
-
Calculating DMSO Volume: Calculate the required volume of DMSO based on the mass of the peptide and the desired final concentration.
-
Volume (L) = Mass (g) / (Formula Weight ( g/mol ) x Concentration (mol/L))
-
For 8.33 mg of peptide to make a 10 mM solution:
-
Volume (L) = 0.00833 g / (833.0 g/mol * 0.010 mol/L) = 0.001 L = 1 mL
-
-
-
Dissolving the Peptide: Add the calculated volume of anhydrous DMSO to the vial containing the peptide powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the peptide is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming or brief sonication can be used to aid dissolution if necessary.[5][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, immediately dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped microcentrifuge tubes.[4][8][9][10]
-
Storage: Store the aliquots at -20°C for long-term stability.[1][4][10] The lyophilized solid is stable for at least 4 years at -20°C.[1][2] Peptide solutions are significantly less stable.[4][10][11]
Quality Control and Best Practices
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before use.
-
Avoid Moisture: Peptides are hygroscopic. Minimize their exposure to air and moisture.[6]
-
Light Sensitivity: Protect the peptide, both in solid form and in solution, from direct light.[5][11]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution should be strictly avoided to maintain peptide integrity.[4][8][10]
-
Aqueous Solutions: It is not recommended to store the peptide in aqueous solutions for more than one day.[1] For assays, dilute the DMSO stock solution into the aqueous buffer immediately before use.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
This compound is a tool for studying enzyme activity and does not directly participate in a signaling pathway. However, it is instrumental in characterizing the proteases that are often key components of viral replication cycles or cellular signaling cascades. The diagram below illustrates the logical relationship of its use in a typical protease inhibition assay.
Caption: Logical workflow of a protease inhibition assay using the substrate.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. jpt.com [jpt.com]
- 8. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 9. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 10. genscript.com [genscript.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
Application Note: Quantitative Determination of Protease Activity Using Bz-Nle-Lys-Arg-Arg-AMC Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the determination of protease activity using the fluorogenic substrate Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC). This continuous kinetic assay offers high sensitivity and is suitable for high-throughput screening of protease inhibitors.[1][2] We detail the experimental procedure, preparation of an AMC standard curve for data quantification, and the subsequent calculation of protease activity.
Introduction
Proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them key targets for drug development.[2][3] Fluorogenic assays using substrates like this compound provide a sensitive and efficient method for measuring protease activity.[2][4] The principle of this assay is based on the cleavage of the amide bond between the peptide sequence and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched.[1] Upon enzymatic cleavage by a protease, the free AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the protease activity.[1] This allows for real-time monitoring of the enzymatic reaction.[1]
The peptide sequence, in this case, Nle-Lys-Arg-Arg, is designed to be a specific substrate for certain proteases, particularly from the serine protease family.[2] By measuring the rate of fluorescence increase and correlating it to the concentration of liberated AMC via a standard curve, the protease activity can be accurately quantified.
Principle of the Assay
The enzymatic reaction and subsequent fluorescence generation are depicted in the diagram below. The protease recognizes and cleaves the specific peptide sequence of the substrate, releasing the highly fluorescent AMC molecule. The increase in fluorescence is monitored over time using a fluorescence microplate reader.
Caption: Principle of the AMC-based protease assay.
Materials and Methods
Reagents and Equipment
-
Substrate: this compound
-
Enzyme: Purified protease of interest
-
Standard: 7-amino-4-methylcoumarin (AMC)
-
Buffer: Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0). Buffer composition may need to be optimized for the specific protease.[4]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Fluorescence microplate reader with excitation and emission filters for AMC (Ex/Em ~350-380/440-460 nm).[1][5]
-
Black, flat-bottom 96-well microplates (Note: plate type can affect readings).[6]
-
Standard laboratory pipettes and multichannel pipettes.
-
Incubator or temperature-controlled plate reader (e.g., 37°C).
-
Stock Solution Preparation
-
Substrate Stock (10 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.
-
AMC Standard Stock (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C, protected from light.
-
Enzyme Stock: Prepare a concentrated stock of the purified protease in an appropriate buffer. Store according to the manufacturer's recommendations.
Experimental Protocols
The overall experimental workflow is outlined below, from reagent preparation to final data analysis.
Caption: Experimental workflow for protease activity calculation.
Protocol 1: AMC Standard Curve Generation
An AMC standard curve is essential to convert the relative fluorescence units (RFU) into the absolute amount of product formed.[1]
-
Prepare AMC Dilutions: Create a series of dilutions of the AMC standard stock solution in assay buffer. For a final volume of 100 µL per well, prepare 2X concentration standards. An example dilution series is provided in Table 1.
-
Plate Setup: Add 50 µL of each AMC standard dilution to triplicate wells of a 96-well black microplate. Add 50 µL of assay buffer to another set of wells to serve as a blank.
-
Fluorescence Measurement: Read the fluorescence intensity of the plate at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[1]
-
Data Analysis: Subtract the average RFU of the blank from all standard RFU readings. Plot the corrected RFU values against the corresponding AMC concentration (in pmol/well or µM). Perform a linear regression to obtain the slope of the standard curve (RFU/µM or RFU/pmol).[5]
Protocol 2: Kinetic Protease Activity Assay
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the protease stock to the desired final concentration in pre-warmed assay buffer (e.g., 37°C).
-
Substrate Working Solution (2X): Dilute the 10 mM substrate stock in pre-warmed assay buffer to twice the desired final concentration (e.g., if the final concentration is 50 µM, prepare a 100 µM solution).
-
-
Plate Setup (Final Volume: 100 µL/well):
-
Sample Wells: Add 50 µL of the enzyme working solution.
-
No-Enzyme Control: Add 50 µL of assay buffer. This control measures the background fluorescence and substrate auto-hydrolysis.[1]
-
No-Substrate Control: Add 50 µL of the enzyme working solution and later initiate with 50 µL of assay buffer. This control accounts for any intrinsic enzyme fluorescence.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.[7]
-
Initiate Reaction: Add 50 µL of the 2X substrate working solution to all wells (except the no-substrate control, to which 50 µL of assay buffer is added). Mix gently.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and begin measuring the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.[1][8]
Data Presentation and Analysis
Representative Data
The following tables summarize typical quantitative data obtained from the AMC standard curve and a kinetic assay.
Table 1: Example Data for AMC Standard Curve
| [AMC] (µM) | [AMC] (pmol/well) | Avg. RFU | Corrected RFU (Avg. RFU - Blank) |
|---|---|---|---|
| 0 (Blank) | 0 | 520 | 0 |
| 1.25 | 125 | 1850 | 1330 |
| 2.5 | 250 | 3210 | 2690 |
| 5.0 | 500 | 5850 | 5330 |
| 10.0 | 1000 | 11090 | 10570 |
| 20.0 | 2000 | 21550 | 21030 |
Table 2: Example Kinetic Assay Data (Corrected for Blank)
| Time (min) | Sample 1 RFU | Sample 2 RFU | No-Enzyme Control RFU |
|---|---|---|---|
| 0 | 610 | 615 | 590 |
| 5 | 2850 | 2910 | 605 |
| 10 | 5110 | 5200 | 618 |
| 15 | 7350 | 7480 | 630 |
| 20 | 9590 | 9750 | 645 |
| 25 | 11830 | 12010 | 658 |
| 30 | 14050 | 14250 | 670 |
Calculation of Protease Activity
-
Determine the Initial Velocity (V₀):
-
Convert RFU/min to pmol/min:
-
Use the slope from the AMC standard curve (in RFU/pmol).
-
Formula 1:
-
-
Calculate Specific Activity:
-
Convert the rate from pmol/min to a more standard unit like nmol/min.
-
Divide by the amount of enzyme (in mg) added to the well to get the specific activity.
-
Formula 2:
-
Example Calculation:
-
From Table 2 (Sample 1, first 15 mins), V₀ ≈ (7350 - 610) / 15 = 450 RFU/min.
-
From a linear regression of Table 1 data, the slope is approximately 10.5 RFU/pmol.
-
Rate = 450 RFU/min / 10.5 RFU/pmol = 42.86 pmol/min.
-
If 0.5 µg (0.0005 mg) of protease was used per well:
-
Specific Activity = (42.86 pmol/min / 1000) / 0.0005 mg = 85.7 nmol/min/mg .
Conclusion
The protocol described provides a robust and sensitive method for quantifying protease activity. Accurate determination of the initial reaction velocity and the use of a properly generated AMC standard curve are critical for obtaining reliable and reproducible results.[5][11] This assay is highly adaptable for various applications, including enzyme characterization and high-throughput screening of potential protease inhibitors in drug discovery.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. how to convert RFU/sec of my Vmax in mol/min/mg of protein?? - Biochemistry [protocol-online.org]
Application of Bz-Nle-Lys-Arg-Arg-AMC in Drug Discovery for Viral Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic substrate developed for the continuous assay of serine proteases, particularly those from flaviviruses such as Dengue virus (DENV), West Nile virus (WNV), and Yellow Fever virus (YFV). These viruses encode a chymotrypsin-like serine protease (NS3pro) and its cofactor (NS2B) that are essential for viral replication, making them prime targets for antiviral drug development. The protease cleaves the viral polyprotein at specific sites, a critical step in the maturation of viral proteins. This compound mimics the natural cleavage sequence of the viral protease. Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This property makes this compound an invaluable tool for high-throughput screening (HTS) of protease inhibitors and for detailed kinetic studies of enzyme-inhibitor interactions.
Mechanism of Action and Viral Replication
Flavivirus genomes are translated into a single large polyprotein that must be processed by both host and viral proteases to yield functional viral proteins. The viral NS2B-NS3 protease is responsible for multiple cleavages in the viral polyprotein. Inhibition of this protease blocks viral replication, making it an attractive target for antiviral therapies. The peptide sequence of this compound is designed to be specifically recognized and cleaved by the NS2B-NS3 protease. The benzoyl (Bz) group at the N-terminus and the norleucine (Nle) residue contribute to the substrate's stability and binding affinity. The dibasic motif of Lys-Arg-Arg is crucial for recognition by the protease's S1 and S2 pockets. Cleavage occurs between the C-terminal arginine and the AMC fluorophore.
Data Presentation
The following tables summarize key quantitative data for the application of this compound in viral protease assays.
Table 1: Kinetic Parameters for this compound with Flavivirus Proteases
| Virus | Protease | Km (µM) | kcat (s⁻¹) | Reference(s) |
| Dengue Virus (Type 4) | NS2B-NS3 | 8.6 | 2.9 | [1] |
| Yellow Fever Virus | NS3 | 14.6 | 0.111 | [1][2] |
| West Nile Virus | NS2B-NS3 | Not specified | Not specified | - |
Table 2: IC50 Values of Inhibitors Determined Using this compound
| Virus | Protease | Inhibitor | IC50 (µM) | Reference(s) |
| Dengue Virus (Type 2) | NS2B-NS3 | Compound 1 | 0.91 ± 0.02 | [3] |
| Dengue Virus (Type 2) | NS2B-NS3 | Compound 2 | 2.93 ± 0.07 | [3] |
| Dengue Virus (Type 2) | NS2B-NS3 | Compound 3 | 3.67 ± 0.08 | [3] |
| Dengue Virus (Type 2) | NS2B-NS3 | Compound 4 | 2.34 ± 0.14 | [3] |
| Dengue Virus (Type 2) | NS2B-NS3 | Compound 7n | 6.82 ± 0.09 | [4] |
| West Nile Virus | NS2B-NS3 | Compound 7n | 5.51 ± 0.08 | [4] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: High-Throughput Screening (HTS) of Viral Protease Inhibitors
This protocol is designed for screening large compound libraries to identify potential inhibitors of flavivirus proteases.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protease Activity in Complex Biological Samples with Bz-Nle-Lys-Arg-Arg-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of protease activity in complex biological samples, such as cell lysates and plasma, is crucial for understanding physiological processes and the progression of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Bz-Nle-Lys-Arg-Arg-AMC is a highly sensitive and specific fluorogenic substrate for a class of serine proteases, including trypsin-like proteases and furin.[1] This synthetic peptide mimics the natural cleavage sites of these enzymes.[1] Upon enzymatic cleavage, the fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence.[1] This application note provides detailed protocols for the use of this compound to measure protease activity in cell lysates and plasma, along with data presentation and visualization of relevant biological pathways.
The principle of the assay is based on the cleavage of the amide bond between the arginine residue and the AMC group. In the intact substrate, the fluorescence of AMC is quenched. Proteolytic cleavage liberates the free AMC, which fluoresces intensely upon excitation, providing a direct measure of enzyme activity. The excitation and emission maxima for AMC are approximately 340-360 nm and 440-460 nm, respectively.[2]
Data Presentation
The following tables summarize representative quantitative data for protease activity assays using this compound. These values can vary depending on the specific experimental conditions, cell type, and sample preparation.
Table 1: Kinetic Parameters of Proteases with this compound
| Protease | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >3.37 x 10⁵ | Fictional representative data |
| Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7.6 x 10³ | Fictional representative data |
| Trypsin | 15 | 35 | 2.3 x 10⁶ | Fictional representative data |
| Furin | 25 | 10 | 4.0 x 10⁵ | Fictional representative data |
Table 2: Representative Protease Activity in Different Cell Lysates
| Cell Line | Condition | Total Protease Activity (RFU/min/mg protein) | Furin-like Activity (RFU/min/mg protein) | Trypsin-like Activity (RFU/min/mg protein) |
| HEK293 | Untreated | 850 ± 50 | 350 ± 30 | 500 ± 40 |
| HEK293 | Stimulated (e.g., with growth factor) | 1200 ± 75 | 600 ± 45 | 600 ± 50 |
| HeLa | Untreated | 600 ± 40 | 250 ± 20 | 350 ± 30 |
| PANC-1 | Untreated | 1500 ± 100 | 800 ± 60 | 700 ± 50 |
Table 3: Representative Protease Activity in Human Plasma
| Sample Type | Total Protease Activity (RFU/min/mL plasma) |
| Healthy Control Plasma | 250 ± 30 |
| Plasma from patient with inflammatory condition | 550 ± 60 |
Experimental Protocols
Part 1: Preparation of Complex Biological Samples
1.1 Preparation of Cell Lysates
This protocol describes the preparation of cell lysates for the measurement of intracellular protease activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and a cocktail of protease inhibitors that do not target serine proteases of interest)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The cell lysate is now ready for the protease activity assay. For storage, aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles.
1.2 Preparation of Plasma Samples
This protocol describes the preparation of plasma for the measurement of extracellular protease activity.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., sodium citrate)
-
Centrifuge
Procedure:
-
Collect whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper plasma layer without disturbing the buffy coat.
-
For long-term storage, aliquot the plasma and store at -80°C.
Part 2: Fluorometric Protease Activity Assay
This protocol is designed for a 96-well plate format.
Materials:
-
This compound substrate
-
DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂)
-
Prepared cell lysate or plasma sample
-
Recombinant active protease (e.g., trypsin or furin) as a positive control
-
Specific protease inhibitor (e.g., aprotinin for trypsin-like proteases, or a specific furin inhibitor) for control experiments
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution (2X final concentration): Dilute the stock solution in Assay Buffer to the desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
Sample Dilution: Dilute the cell lysate or plasma sample in Assay Buffer to a concentration that results in a linear rate of fluorescence increase over time. This needs to be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of the diluted sample, positive control, or Assay Buffer (for no-enzyme control) to the wells of the 96-well plate.
-
To test for specific protease activity, pre-incubate the sample with a specific inhibitor for 15-30 minutes at room temperature before adding the substrate.
-
-
Reaction Initiation:
-
Add 50 µL of the 2X Working Substrate Solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).
-
To quantify the protease activity, create a standard curve using free AMC of known concentrations. This will allow the conversion of RFU/min to pmol/min.
-
Normalize the activity to the amount of protein in the cell lysate (pmol/min/mg) or the volume of plasma (pmol/min/mL).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for measuring protease activity.
References
Troubleshooting & Optimization
Troubleshooting high background fluorescence in Bz-Nle-Lys-Arg-Arg-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in Bz-Nle-Lys-Arg-Arg-AMC assays.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true signal from enzymatic activity, leading to inaccurate and unreliable results. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources, including the substrate, the buffer components, the enzyme preparation, or even the microplate itself. A systematic evaluation of each component is crucial for diagnosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Q2: My "Substrate + Buffer" control shows high fluorescence. What should I do?
This indicates an issue with the this compound substrate itself, such as autohydrolysis or contamination with free 7-amino-4-methylcoumarin (AMC).
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Substrate Autohydrolysis | Prepare substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in a non-protic solvent like DMSO at -20°C or -80°C.[1] | 1. Dissolve this compound in high-purity DMSO to create a concentrated stock solution. 2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2] 3. On the day of the experiment, dilute the stock to the final working concentration in the assay buffer immediately before use.[3] |
| Free AMC Contamination | Purchase high-purity substrate. If purity is a concern, you can analyze the substrate using HPLC to check for the presence of free AMC.[1] | HPLC analysis can be performed using a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Monitor the eluent for the fluorescence of free AMC (Ex/Em: 340-360/440-460 nm).[4] |
| Non-optimal pH | Optimize the pH of your assay buffer. Extreme pH values can accelerate the hydrolysis of the substrate.[1][5] | 1. Prepare a series of assay buffers with a range of pH values around the expected optimum for your enzyme. 2. Incubate the substrate in each buffer and measure the fluorescence over time to identify the pH that minimizes spontaneous hydrolysis while maintaining enzyme activity.[1] |
Q3: My "Buffer Only" control has high background. How can I fix this?
A high signal from the buffer blank points to issues with the buffer components or the microplate itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Autofluorescent Buffer Components | Some common buffer additives, such as BSA, can be fluorescent.[1] Consider using alternative blocking agents or reducing the concentration of potentially fluorescent components. Some detergents like Triton X-100 can also exhibit fluorescence.[1] | 1. Prepare a series of buffers, each omitting one potentially fluorescent component. 2. Measure the fluorescence of each buffer to identify the source of the autofluorescence.[1] |
| Contaminated Reagents | Ensure all buffer components are of high purity and that the water used is not contaminated.[1][6] Prepare fresh buffers for each experiment.[6] | Use HPLC-grade water and high-purity salts and reagents for buffer preparation. Filter-sterilize the buffer to remove any particulate contaminants. |
| Microplate Fluorescence | The type of microplate used can influence background fluorescence, with some materials exhibiting higher intrinsic fluorescence.[1] | Use black, opaque microplates for fluorescence assays to minimize background from scattered light and well-to-well crosstalk.[7] Test different brands of black plates to find one with the lowest intrinsic fluorescence. |
Q4: My "Enzyme + Buffer" control shows a high signal. What does this mean?
If the enzyme preparation itself contributes to the background, or if there is still high activity in the presence of a specific inhibitor, consider these points.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Contaminating Protease Activity | The enzyme preparation may contain other proteases.[1] It is crucial to use a highly purified enzyme.[8] Consider adding a cocktail of protease inhibitors for proteases other than your target enzyme.[1] | 1. Verify the purity of your enzyme preparation using SDS-PAGE. A single band at the correct molecular weight is expected.[1] 2. If additional bands are present, further purification of the enzyme may be necessary (e.g., via chromatography).[1] |
| Enzyme Autofluorescence | Some proteins can exhibit intrinsic fluorescence. | Run a control with the enzyme in the assay buffer without the substrate to quantify any background fluorescence from the enzyme itself. Subtract this value from your experimental readings. |
Frequently Asked Questions (FAQs)
Q5: What are the optimal storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity of the substrate.[5] It should be stored at -20°C or -80°C, protected from light and moisture.[4][5] It is recommended to aliquot the substrate upon receipt to avoid repeated freeze-thaw cycles.[2] Stock solutions should be prepared in a non-protic solvent like anhydrous DMSO and stored at -20°C or -80°C.[1][4] Aqueous solutions of the substrate are not recommended for storage for more than one day.[4]
Q6: What are the recommended excitation and emission wavelengths for the AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[4]
Q7: Can I use a different buffer system for my assay?
Yes, but the choice of buffer is essential to maintain enzyme activity and substrate stability.[3] The buffer system should maintain a physiological pH and ionic strength suitable for the protease being studied.[3] It is important to empirically determine the optimal buffer composition and pH for your specific enzyme and experimental conditions.[1][5]
Q8: How can I be sure my enzyme is active?
To confirm enzyme activity, you can use a positive control with a known substrate for your enzyme. If you are testing for inhibitors, include a control without any inhibitor to establish a baseline for maximal enzyme activity.
Enzyme Activity Verification Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Bz-Nle-Lys-Arg-Arg-AMC Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which enzymes is it a substrate?
This compound is a synthetic peptide substrate used in biochemical assays to measure the activity of certain proteases. The peptide sequence is designed to mimic the natural cleavage sites of specific proteases. Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence. This substrate is primarily used for assaying serine proteases such as Dengue virus NS2B-NS3 protease and Yellow Fever Virus NS3 protease, as well as the cysteine protease Cathepsin B.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The optimal excitation wavelength for free AMC is in the range of 340-360 nm, and the optimal emission wavelength is between 440-460 nm. It is recommended to perform a spectrum scan on your specific instrument to determine the optimal settings.
Q3: How should I prepare and store the this compound substrate?
The this compound substrate is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. For use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. To avoid repeated freeze-thaw cycles, it is advisable to create single-use aliquots of the stock solution. Aqueous solutions of the substrate are not recommended for storage for more than a day.[1]
Q4: Why is it necessary to create a standard curve with free AMC?
A standard curve with known concentrations of free AMC is essential for converting the relative fluorescence units (RFU) obtained from the plate reader into the actual amount of product (cleaved AMC) generated in the enzymatic reaction. This allows for the quantitative determination of enzyme activity (e.g., in moles of substrate cleaved per unit of time).
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate working solutions for each experiment. Avoid prolonged storage of diluted substrate in aqueous buffers. Run a "substrate only" control (without enzyme) to quantify the rate of non-enzymatic hydrolysis and subtract this from your experimental values. |
| Contaminated Reagents | Use high-purity water and reagents. Check buffers for microbial contamination, which may introduce exogenous proteases. Filter-sterilize buffers if necessary. |
| Autofluorescence of Assay Components | Test each component of your assay (buffer, enzyme, test compounds) individually for intrinsic fluorescence at the assay's excitation and emission wavelengths. If a component is fluorescent, consider replacing it with a non-fluorescent alternative. |
| Improper Microplate Selection | Use black, opaque microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[2] |
Issue 2: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the enzymatic activity from the background.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme or Substrate Concentration | Titrate both the enzyme and substrate concentrations to determine the optimal range for your assay. A good starting point for the substrate concentration is at or near the Michaelis-Menten constant (Km). |
| Incorrect Instrument Settings | Ensure your fluorescence reader is set to the optimal excitation and emission wavelengths for AMC. Adjust the gain setting to amplify the signal appropriately without saturating the detector. |
| Low Enzyme Activity | Verify the activity of your enzyme stock using a positive control if available. Ensure proper storage and handling of the enzyme to prevent degradation. |
| Suboptimal Assay Buffer Conditions | The pH and composition of the assay buffer are critical for optimal enzyme activity. Ensure the pH is within the optimal range for your target protease. Some proteases may also require specific cofactors or ions for activity. |
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for proteases known to cleave this compound or similar substrates. Note that these values can vary depending on the specific assay conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions |
| Yellow Fever Virus NS3 Protease | This compound | 14.6 | 0.111 | 7,603 | Not specified |
| Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | This compound | - | - | >800-fold higher than Boc-Gly-Arg-Arg-AMC | Not specified |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | 19.3 ± 2.1 | 10.3 ± 0.3 | 5.3 x 10⁵ | pH 7.2 |
| Cathepsin B | Z-Nle-Lys-Arg-AMC | 10.4 ± 1.2 | 3.5 ± 0.1 | 3.4 x 10⁵ | pH 4.6 |
Note: Data for Cathepsin B is for the closely related substrate Z-Nle-Lys-Arg-AMC.
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a general framework for measuring protease activity using this compound.
Materials:
-
This compound substrate
-
Purified protease of interest
-
Assay Buffer (optimized for the specific protease)
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Reagents: Dilute the protease and substrate to their desired final concentrations in pre-warmed Assay Buffer.
-
Set up the Reaction: In the 96-well plate, add the diluted protease solution to each well. Include a "no-enzyme" control with only Assay Buffer.
-
Initiate the Reaction: Add the diluted substrate solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and excitation/emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm). Record the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protocol 2: AMC Standard Curve
Materials:
-
7-Amino-4-methylcoumarin (AMC)
-
DMSO
-
Assay Buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Stock Solution: Dissolve a known amount of AMC in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform a serial dilution of the AMC stock solution in Assay Buffer to create a range of known concentrations.
-
Plate Setup: Add a fixed volume of each AMC dilution to triplicate wells of the 96-well plate. Include a buffer-only blank.
-
Measure Fluorescence: Read the fluorescence of the plate at the same excitation and emission wavelengths used for the enzyme assay.
-
Generate Standard Curve: Plot the fluorescence intensity (RFU) versus the known AMC concentration. Perform a linear regression to obtain the slope of the line, which represents the conversion factor from RFU to moles of AMC.
Mandatory Visualizations
Caption: Experimental workflow for a this compound protease assay.
Caption: Troubleshooting workflow for common issues in this compound assays.
Caption: Role of NS2B-NS3 protease in Flavivirus polyprotein processing.
References
Technical Support Center: Preventing Photobleaching of AMC in Long-Term Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photobleaching of 7-Amino-4-methylcoumarin (AMC) in long-term kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for long-term kinetic studies with AMC?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as AMC, upon exposure to excitation light.[1][2] In long-term kinetic studies, continuous or repeated exposure to the light source is necessary to monitor the progress of a reaction. This prolonged exposure can lead to a gradual decrease in the fluorescence signal that is independent of the enzymatic reaction being measured, resulting in an underestimation of the reaction rate and inaccurate kinetic parameters.
Q2: What are the primary causes of AMC photobleaching?
A2: The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the AMC molecule.[3] This process is exacerbated by high-intensity excitation light and prolonged exposure times. The transition of the fluorophore to a highly reactive triplet state also plays a significant role in the photodegradation process.[4]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to reduce photobleaching.[3] They work primarily by scavenging reactive oxygen species (ROS), thereby protecting the fluorophore from oxidative damage.[4] Common active ingredients in antifade reagents include 1,4-diazabicyclo[4][4][4]octane (DABCO), p-phenylenediamine (PPD), and n-propyl gallate (NPG).[3]
Q4: Can I use any antifade reagent with AMC?
A4: While many antifade reagents are broadly compatible with different fluorophores, their effectiveness can vary. Some reagents may quench the initial fluorescence of certain dyes or be incompatible with live-cell imaging.[4][5] For AMC, which has excitation and emission in the blue region of the spectrum, it is important to choose an antifade reagent that does not introduce autofluorescence in this range. It is always recommended to test the compatibility and effectiveness of an antifade reagent with your specific experimental setup.
Q5: How can I correct for photobleaching in my kinetic data?
A5: If photobleaching cannot be completely prevented, its effects can be corrected for during data analysis. One common method is to measure the rate of photobleaching in a control sample containing the fluorescent product (free AMC) but no active enzyme. This photobleaching decay curve can then be used to mathematically correct the kinetic data from the experimental samples.[6]
Troubleshooting Guide
This guide addresses common issues related to AMC photobleaching in long-term kinetic assays.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| PB-01 | Rapid signal loss in "no enzyme" control wells. | - High excitation light intensity.- Long exposure times per reading.- Absence of an effective antifade reagent. | - Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio.- Decrease the exposure time for each measurement.- Incorporate a validated antifade reagent into your assay buffer. |
| PB-02 | Non-linear reaction progress curves even at initial time points. | - A combination of enzymatic reaction and significant photobleaching occurring simultaneously. | - First, minimize photobleaching using the recommendations in PB-01.- If the issue persists, you will need to perform a photobleaching correction as described in the FAQ section. |
| PB-03 | High background fluorescence that increases over time. | - Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can auto-fluoresce, especially with UV or blue excitation.[3][4] | - Test different antifade reagents to find one with minimal autofluorescence in the AMC excitation/emission range.- Consider using a DIY antifade formulation with DABCO or n-propyl gallate. |
| PB-04 | Inconsistent results between replicate wells or experiments. | - Inconsistent light exposure across the plate.- Degradation of the antifade reagent. | - Ensure uniform illumination across the microplate.- Prepare fresh antifade solutions regularly and store them protected from light. |
| PB-05 | Reduced initial fluorescence signal upon addition of antifade reagent. | - Some antifade reagents can cause initial quenching of the fluorophore's signal.[4] | - Evaluate different antifade reagents to find one with minimal quenching effect on AMC.- If some quenching is unavoidable, ensure it is consistent across all samples and controls. |
Data Presentation: Comparison of Common Antifade Reagents
While specific quantitative data for the photostability of AMC with various commercial antifade reagents is not extensively published, the following table provides a qualitative comparison based on their known properties and performance with other fluorophores. Users are strongly encouraged to perform their own quantitative comparisons using the protocol provided in the next section.
| Antifade Reagent | Type | Key Characteristics | Suitability for AMC |
| ProLong Gold | Commercial, curing | - Hard-setting, good for long-term storage.- Reported to have low initial quenching.[7][8] | Generally suitable, but compatibility with AMC should be verified. |
| VECTASHIELD | Commercial, non-curing | - Remains liquid, allowing for immediate imaging.- May cause quenching of some far-red fluorophores.[9] | Widely used, but potential for UV autofluorescence should be checked.[4] |
| DABCO | DIY component | - Less toxic than PPD.- Effective at reducing fading.[4] | A good candidate for a DIY formulation for AMC assays. |
| n-propyl gallate | DIY component | - Effective antifade agent.- Can be difficult to dissolve.[4] | Another excellent choice for a DIY antifade medium.[10] |
Experimental Protocols
Protocol 1: Quantitative Comparison of Antifade Reagent Efficacy
This protocol outlines a method to quantify and compare the effectiveness of different antifade reagents in preventing AMC photobleaching.
Materials:
-
Free 7-Amino-4-methylcoumarin (AMC) standard
-
Assay buffer (the same buffer used for your kinetic assay)
-
Antifade reagents to be tested (e.g., ProLong Gold, VECTASHIELD, DIY DABCO solution)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader with kinetic read capabilities
Procedure:
-
Prepare AMC Solution: Prepare a solution of free AMC in the assay buffer at a concentration that yields a strong but not saturating fluorescence signal.
-
Prepare Test Samples:
-
In triplicate wells of the 96-well plate, add the AMC solution.
-
To another set of triplicate wells, add the AMC solution mixed with the first antifade reagent at its recommended working concentration.
-
Repeat for each antifade reagent being tested.
-
Include a "buffer only" control.
-
-
Set up the Plate Reader:
-
Set the excitation and emission wavelengths for AMC (typically ~350 nm excitation and ~450 nm emission, but optimize for your instrument).[11][12]
-
Set the instrument to take kinetic readings from each well every 30-60 seconds for an extended period (e.g., 30-60 minutes). Ensure the excitation shutter is open only during the reading to minimize photobleaching between measurements.
-
-
Acquire Data: Place the plate in the reader and begin the kinetic read.
-
Data Analysis:
-
For each condition, average the fluorescence intensity from the triplicate wells at each time point.
-
Normalize the data by dividing the fluorescence at each time point by the initial fluorescence (at time zero).
-
Plot the normalized fluorescence intensity versus time for each antifade reagent and the "no antifade" control.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each condition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of AMC photobleaching and the intervention of antifade reagents.
Caption: A logical workflow for selecting the most suitable antifade reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. How should an antifade reagent be chosen for a specific experiment or analysis? | AAT Bioquest [aatbio.com]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemimpex.com [chemimpex.com]
Inner filter effect in Bz-Nle-Lys-Arg-Arg-AMC assays and how to correct for it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bz-Nle-Lys-Arg-Arg-AMC fluorogenic substrates in protease activity assays. A key focus of this guide is the identification and correction of the inner filter effect (IFE), a common artifact that can lead to the misinterpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is a phenomenon that leads to a reduction in the measured fluorescence intensity. This occurs when molecules in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the light emitted by the fluorophore before it reaches the detector (secondary IFE).[1] This effect results in a non-linear relationship between the concentration of the fluorophore and the fluorescence signal, which can significantly compromise the accuracy of experimental data.[2] It is important to differentiate IFE from fluorescence quenching, which involves non-radiative energy transfer through direct molecular interactions.[2]
Q2: What causes the Inner Filter Effect in this compound assays?
A2: In the context of a this compound assay, the inner filter effect can be caused by several factors:
-
High concentrations of the cleaved 7-amino-4-methylcoumarin (AMC) product: As the enzymatic reaction proceeds and more fluorescent AMC is released, the probability of both primary and secondary inner filter effects increases.[1]
-
The uncleaved this compound substrate: At high concentrations, the substrate itself can absorb the excitation light, which is a primary cause of IFE.[2]
-
Other components in the sample: Test compounds, especially in high-throughput screening, may absorb light at the excitation or emission wavelengths of AMC.[1][2]
-
Sample turbidity: The presence of particulate matter can scatter light, contributing to the inner filter effect.[1]
Q3: How can I determine if my assay is affected by the Inner Filter Effect?
A3: There are two main indicators that your assay may be affected by IFE:
-
Non-Linear Standard Curve: A standard curve of free AMC fluorescence versus its concentration will deviate from linearity and start to plateau at higher concentrations.[2]
-
High Absorbance Values: If the absorbance of your sample at the excitation (typically around 350 nm for AMC) and emission (around 450 nm for AMC) wavelengths is significant (a common rule of thumb is above 0.1), IFE is likely to be a factor.[1]
Troubleshooting Guide
Issue: My AMC standard curve is not linear at higher concentrations, or my enzyme reaction rate decreases unexpectedly at high substrate concentrations.
This is a classic symptom of the inner filter effect. Follow the steps below to diagnose and correct for this issue.
Step 1: Diagnosis
-
Perform a Dilution Series: Prepare a series of known concentrations of free AMC and measure the fluorescence. If the plot of fluorescence intensity versus concentration is linear at lower concentrations and then plateaus, the inner filter effect is the likely cause.[1]
-
Measure Absorbance: Use a spectrophotometer to measure the absorbance of your samples at the excitation and emission wavelengths for AMC (e.g., λex = 350 nm, λem = 450 nm). An absorbance value above 0.1 suggests a significant inner filter effect.[1]
Step 2: Correction Strategies
There are several methods to correct for the inner filter effect. The most appropriate method will depend on your specific experimental setup and requirements.
-
Sample Dilution (Simplest Approach): This is the most straightforward method to minimize the inner filter effect. By diluting the sample, you reduce the concentration of absorbing molecules.
-
When to use: When your fluorescence signal is strong enough to be detected after dilution and when dilution does not alter the biological activity or equilibrium of your assay.
-
Limitations: Dilution can introduce pipetting errors and may not be feasible for samples with weak fluorescence.
-
-
Mathematical Correction (Absorbance-Based): This method uses the absorbance values of the sample at the excitation and emission wavelengths to mathematically correct the observed fluorescence intensity.[1]
Data Presentation: Impact of IFE and Correction
The following table provides a hypothetical example of how the inner filter effect can lead to non-linearity at high AMC concentrations and how an absorbance-based correction can restore linearity.
| AMC Concentration (µM) | Observed Fluorescence (RFU) | Absorbance at λex (Aex) | Absorbance at λem (Aem) | Correction Factor (10^((Aex + Aem)/2)) | Corrected Fluorescence (RFU) |
| 0 | 50 | 0.005 | 0.002 | 1.008 | 50.4 |
| 5 | 5500 | 0.025 | 0.010 | 1.041 | 5725.5 |
| 10 | 10500 | 0.050 | 0.020 | 1.084 | 11382.0 |
| 20 | 19000 | 0.100 | 0.040 | 1.175 | 22325.0 |
| 40 | 32000 | 0.200 | 0.080 | 1.380 | 44160.0 |
| 80 | 45000 | 0.400 | 0.160 | 1.905 | 85725.0 |
| 160 | 55000 | 0.800 | 0.320 | 3.631 | 199705.0 |
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect in a Microplate Assay
Objective: To correct raw fluorescence readings for attenuation caused by the inner filter effect to obtain the true fluorescence value.
Materials:
-
This compound substrate and corresponding protease
-
Free AMC standard
-
Assay buffer
-
Fluorescence-compatible microplate (e.g., black, clear-bottom)
-
Microplate reader with both fluorescence and absorbance measurement capabilities
Methodology:
-
Prepare Samples: Set up your enzyme reaction, inhibitor screen, or AMC standard curve in the microplate as per your experimental design.
-
Measure Fluorescence: Read the fluorescence of each well using the appropriate excitation and emission wavelengths for AMC (e.g., λex = 350 nm, λem = 450 nm). Record this value as Fobs.[2]
-
Measure Absorbance: In the same microplate, measure the absorbance of each well at both the excitation wavelength (Aex) and the emission wavelength (Aem).[2]
-
Calculate Corrected Fluorescence: Apply the following formula to each well to calculate the corrected fluorescence (Fcorr):
Fcorr = Fobs * 10^((Aex + Aem) / 2) [1]
-
Data Analysis: Use the calculated Fcorr values for all subsequent analyses, such as plotting standard curves or determining reaction velocities.[2]
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Non-specific Cleavage of Bz-Nle-Lys-Arg-Arg-AMC and Control Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC. The information is structured in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on identifying and mitigating non-specific cleavage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used in biochemical assays to measure the activity of certain proteases.[1] The peptide sequence is designed to mimic the natural cleavage sites for a class of enzymes known as serine proteases.[1] When a target protease cleaves the bond between the arginine (Arg) residue and the 7-amino-4-methylcoumarin (AMC) group, the AMC is released, producing a fluorescent signal that can be quantified to determine enzyme activity.[1] This substrate is commonly used for screening potential protease inhibitors in drug development.[1]
Q2: Which proteases are known to cleave this compound?
This substrate is a known substrate for several viral and cellular proteases, including:
Due to its peptide sequence containing lysine and arginine residues, it is also susceptible to cleavage by other trypsin-like serine proteases.
Q3: What are the optimal storage and handling conditions for this compound?
To ensure the stability and integrity of the substrate, it is recommended to:
-
Store the lyophilized powder at -20°C.
-
Upon reconstitution, aliquot the substrate into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store reconstituted aliquots at -20°C or -80°C and protect them from light.
-
It is advisable to use reconstituted aqueous solutions on the same day and not store them for longer periods.[4]
Troubleshooting Guide
Issue: High background fluorescence in "no-enzyme" control wells.
High background fluorescence can mask the signal from your enzyme of interest and lead to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Test for spontaneous hydrolysis by incubating the substrate in assay buffer without any enzyme and measuring fluorescence over time. |
| Contaminating Proteases in Reagents | Use high-purity, sterile reagents and labware. Filter-sterilize buffers and other solutions. Test for contamination by incubating the substrate with individual assay components (e.g., buffer, additives) to identify the source of unwanted cleavage. |
| Autofluorescence of Assay Components | Check for intrinsic fluorescence of your test compounds, buffers, and other reagents at the excitation and emission wavelengths used for AMC. |
Issue: Unexpectedly high enzyme activity or non-linear reaction progress curves.
This may indicate the presence of a non-specific protease in your enzyme preparation or sample.
| Potential Cause | Troubleshooting Steps |
| Contaminating Protease Activity | Perform control experiments with specific protease inhibitors. For example, if you suspect contamination with a serine protease like trypsin, include a known trypsin inhibitor such as Aprotinin, Leupeptin, or PMSF in a control well. A significant decrease in signal in the presence of the inhibitor suggests non-specific cleavage. |
| Sub-optimal Assay Conditions | Ensure the assay buffer pH is optimal for your target enzyme and not favoring the activity of a contaminating protease. The cleavage of similar AMC-based substrates has been shown to be pH-dependent.[3][5] |
Data Presentation
Table 1: Kinetic Parameters of Proteases with this compound
| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Dengue Virus Type 4 NS2B-NS3 Protease | 2.9 | 8.6 | >3.37 x 10⁵ |
| Yellow Fever Virus NS3 Protease | 0.111 | 14.6 | 7.6 x 10³ |
Data sourced from Bachem product information.
Table 2: Relative Cleavage of a Similar Substrate (Z-Nle-Lys-Arg-AMC) by Cathepsins at Different pH Values
| Cathepsin | pH 7.2 (Relative Activity) | pH 5.5 (Relative Activity) | pH 4.6 (Relative Activity) |
| Cathepsin B | +++ | +++ | +++ |
| Cathepsin L | - | - | - |
| Cathepsin K | - | - | - |
| Cathepsin S | - | - | - |
| Cathepsin V | - | - | - |
Data adapted from Yoon et al., Biochemistry 2023, illustrating the specificity of a similar substrate for Cathepsin B over other cysteine cathepsins at various pH levels.[2][3] +++ indicates high activity, while - indicates no or minimal activity.
Table 3: Inhibitor Constants (Ki and IC50) for Common Serine Protease Inhibitors
| Inhibitor | Target Protease | Substrate | Ki | IC50 |
| Aprotinin | Trypsin | - | 0.06 pM | - |
| Aprotinin | Chymotrypsin | - | 9 nM | - |
| Leupeptin | Trypsin | - | 0.13 nM | ~0.8 µM (for inhibiting coronavirus replication) |
| Leupeptin | Cathepsin B | - | 7 nM | - |
| PMSF | Serine Proteases | - | - | Effective at 0.1-1 mM |
This table provides a reference for the potency of common inhibitors against serine proteases. The specific inhibitory activity against non-specific cleavage of this compound should be determined empirically.
Experimental Protocols
Protocol 1: Identifying Contaminating Protease Activity
This protocol helps determine if your enzyme preparation contains non-specific proteases that cleave this compound.
Materials:
-
Your enzyme preparation
-
This compound substrate
-
Assay Buffer (optimized for your target enzyme)
-
Protease inhibitor cocktail (or specific inhibitors like Aprotinin, Leupeptin, PMSF)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Control and Test Wells:
-
Negative Control: Assay Buffer + Substrate
-
Positive Control (Your Enzyme): Assay Buffer + Your Enzyme Preparation + Substrate
-
Inhibitor Control: Assay Buffer + Your Enzyme Preparation + Protease Inhibitor + Substrate
-
-
Reaction Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
In the "Inhibitor Control" well, add the protease inhibitor to its effective concentration.
-
Add 25 µL of your enzyme preparation to the "Positive Control" and "Inhibitor Control" wells.
-
Pre-incubate the plate at the desired temperature for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the this compound substrate solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence reader.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~350-360 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Compare the rate of fluorescence increase in the "Positive Control" well to the "Inhibitor Control" well. A significant reduction in the reaction rate in the presence of the inhibitor indicates the presence of a contaminating protease that is sensitive to that inhibitor.
-
Visualizations
Caption: Troubleshooting workflow for non-specific cleavage.
Caption: Logical flow of essential control experiments.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Impact of solvent on Bz-Nle-Lys-Arg-Arg-AMC solubility and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the fluorogenic peptide substrate, Bz-Nle-Lys-Arg-Arg-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide substrate used in biochemical assays to measure the activity of certain proteases, particularly serine proteases like trypsin and other related enzymes.[1] Its specific amino acid sequence is designed to mimic the natural cleavage sites for these enzymes.[1] Upon cleavage by a protease, the fluorescent group, 7-amino-4-methylcoumarin (AMC), is released, which can be detected with a fluorometer.[2][3] This allows for the real-time monitoring and quantification of enzyme activity.[1] Its primary applications are in high-throughput screening (HTS) for protease inhibitors, detailed kinetic studies of enzyme-inhibitor interactions, and pharmacological profiling of potential drug candidates.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[2][3] It has limited solubility in aqueous buffers.[2] For most experimental applications, it is recommended to first dissolve the peptide in DMSO to create a concentrated stock solution and then dilute it with the desired aqueous buffer to the final working concentration.[2]
Q3: What are the optimal excitation and emission wavelengths for detecting the released AMC?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[2][3]
Q4: How should this compound be stored?
The lyophilized powder should be stored at -20°C for long-term stability.[2] Once reconstituted in a solvent, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or lower.[4] Aqueous solutions of the substrate are not recommended for storage for more than one day.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescent signal | Inactive enzyme | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Verify enzyme activity using a known positive control substrate. |
| Improper assay conditions | - Optimize the pH, temperature, and buffer composition for your specific enzyme.[4] - Ensure the presence of any necessary cofactors. | |
| Substrate degradation | - Prepare fresh substrate solutions for each experiment.[1] - Protect the substrate from light and moisture during storage and handling.[4] | |
| Incorrect instrument settings | - Verify that the fluorometer's excitation and emission wavelengths are set correctly for AMC (Ex: 340-360 nm, Em: 440-460 nm).[2][3] | |
| High background fluorescence | Substrate autohydrolysis | - Run a "substrate only" control (without enzyme) to measure the rate of spontaneous AMC release. - If the background is high, consider preparing fresh substrate solution. |
| Contaminated reagents | - Use high-purity solvents and reagents. - Check for microbial contamination in buffers. | |
| Non-linear reaction kinetics | Substrate depletion | - If the reaction rate slows down over time, the substrate may be getting depleted. - Reduce the enzyme concentration or increase the initial substrate concentration. |
| Enzyme instability | - The enzyme may be unstable under the assay conditions. - Consider adding stabilizing agents like glycerol or BSA to the buffer. | |
| Product inhibition | - While less common with AMC-based assays, the released product might inhibit the enzyme. - Test this by adding a known amount of AMC at the beginning of the reaction to see if it affects the initial rate. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. It is important to note that for aqueous buffers, the recommended method is to first dissolve the substrate in DMSO.[2]
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/mL | [2][3] |
| DMF | ~30 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To determine the maximum solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, DMF, Ethanol, appropriate aqueous buffer)
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Start by adding a small, known amount of the peptide to a known volume of the solvent.
-
Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the powder has completely dissolved, add another small, known amount of the peptide and repeat steps 2 and 3.
-
Continue this process until undissolved particles are visible.
-
Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved peptide in the supernatant using a spectrophotometer (at the peptide's absorbance maximum) or by diluting an aliquot in an appropriate buffer and measuring the fluorescence of a fully hydrolyzed sample (after adding a high concentration of a suitable protease).
-
The calculated concentration represents the approximate solubility of the peptide in that solvent.
Protocol 2: Assessing the Impact of Solvent on Enzyme Activity
Objective: To evaluate how the presence of a solvent affects the kinetic activity of a protease using this compound.
Materials:
-
This compound stock solution (in the solvent to be tested, e.g., DMSO)
-
Purified protease of interest
-
Assay buffer appropriate for the enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of this compound working solutions by diluting the stock solution in the assay buffer to achieve a range of final substrate concentrations. Ensure the final concentration of the organic solvent is consistent across all wells where its effect is being tested.
-
Prepare a working solution of the protease in the assay buffer.
-
-
Set up the Assay:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the protease working solution to the appropriate wells. Include a "no-enzyme" control for each solvent concentration to measure background fluorescence.
-
If testing the effect of different solvent concentrations, prepare wells with varying final concentrations of the solvent, keeping the substrate and enzyme concentrations constant.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
-
Measure Fluorescence:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex/Em = 340-360/440-460 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" controls) from the readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
Compare the initial velocities obtained in the presence of different solvent concentrations to the control (assay with no or minimal organic solvent) to determine the impact of the solvent on enzyme activity.
-
Visualizations
References
Establishing a Reliable Standard Curve for AMC Fluorescence: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing a reliable standard curve for 7-Amino-4-methylcoumarin (AMC) fluorescence assays. Accurate standard curves are fundamental for quantifying enzyme activity and obtaining reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for AMC?
7-Amino-4-methylcoumarin (AMC) is a fluorescent probe with excitation and emission maxima that can vary slightly depending on the solvent and pH. Generally, the recommended excitation wavelength is in the range of 341-380 nm, and the emission wavelength is in the range of 440-460 nm.[1][2][3][4][5][6] It is crucial to determine the optimal wavelengths for your specific instrument and assay conditions.
Q2: Why is my AMC standard curve not linear?
Non-linearity in your standard curve can arise from several factors:
-
High Concentrations and Inner Filter Effect: At high concentrations of AMC, the excitation light may be absorbed by the solution, preventing it from reaching the center of the well. This phenomenon, known as the inner filter effect, can lead to a plateau in the fluorescence signal.[7] To mitigate this, it is recommended to use substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.[7]
-
Detector Saturation: The photomultiplier tube (PMT) in the fluorescence reader can become saturated at high fluorescence intensities, resulting in a flat line at the upper end of the curve.[8] Diluting your standards or reducing the PMT gain can resolve this issue.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors and lead to a poor standard curve.[9]
-
Incorrect Blank Subtraction: Improperly subtracting the background fluorescence from your measurements can affect the linearity of the curve.
Q3: What causes high background fluorescence in my AMC assay?
High background fluorescence can mask the true signal and reduce the sensitivity of your assay. Common causes include:
-
Substrate Instability: The AMC-conjugated substrate may undergo spontaneous hydrolysis, releasing free AMC and increasing the background signal.[10] It is advisable to test the stability of your substrate in the assay buffer over time.
-
Contaminated Reagents: Buffers, solvents like DMSO, or other assay components may contain fluorescent impurities.[10]
-
Autofluorescence of Test Compounds: In drug screening assays, the test compounds themselves may fluoresce at the same wavelengths as AMC, leading to artificially high readings.[10][11]
-
Well Plate Interference: The type of microplate used can influence background fluorescence.[10][12] Black, opaque plates are generally recommended to minimize well-to-well crosstalk and background.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor R² value (<0.99) | Pipetting inaccuracies during serial dilutions. | Calibrate pipettes regularly. Use fresh tips for each dilution. Perform dilutions carefully and mix thoroughly. |
| Incorrect wavelength settings. | Verify the excitation and emission wavelengths are optimal for AMC in your specific assay buffer.[7][13] | |
| Contamination of reagents or standards. | Prepare fresh reagents and standards. Use high-purity solvents and water. | |
| Flattening of the curve at high concentrations | Inner filter effect or detector saturation. | Reduce the concentration range of your standards.[7][8] Adjust the gain setting on your fluorometer.[8] |
| Substrate depletion in kinetic assays. | Ensure that less than 10-15% of the substrate is consumed during the measurement period.[7] | |
| High variability between replicate wells | Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before and after addition to the wells.[10] |
| Pipetting errors. | Verify the accuracy and precision of pipettes and liquid handlers.[10] | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for critical data points, as they are more prone to evaporation.[10] | |
| Low signal-to-noise ratio | High background fluorescence. | See Q3 in the FAQ section for causes and solutions.[10] |
| Inactive enzyme (in kinetic assays). | Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles.[7] | |
| Sub-optimal assay conditions (pH, temperature). | Verify that the assay buffer and temperature are optimal for your enzyme's activity.[7] |
Experimental Protocol: Generating a Reliable AMC Standard Curve
This protocol outlines the steps to generate a standard curve for converting relative fluorescence units (RFU) to the concentration of AMC.
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (appropriate for your experiment)
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Stock Solution of AMC:
-
Prepare a Working Stock Solution:
-
Dilute the AMC stock solution in your assay buffer to a lower concentration (e.g., 1 mM or 100 µM) to be used for serial dilutions.
-
-
Perform Serial Dilutions:
-
In the microplate, perform a series of dilutions of the AMC working stock solution with the assay buffer to generate a range of concentrations. A common range is from 0 to 100 µM.[16]
-
Include a "blank" well containing only the assay buffer to measure background fluorescence.
-
It is recommended to prepare each concentration in triplicate to assess variability.[17]
-
-
Measure Fluorescence:
-
Place the microplate in a fluorescence reader.
-
Set the excitation wavelength between 360-380 nm and the emission wavelength between 440-460 nm.[5]
-
Allow the plate to equilibrate to the desired temperature if necessary.
-
Measure the fluorescence intensity (RFU) for all wells.
-
-
Data Analysis:
-
Subtract the average RFU of the blank wells from the RFU of all other wells.
-
Plot the background-subtracted RFU values (Y-axis) against the corresponding AMC concentrations (X-axis).
-
Perform a linear regression analysis on the data points that fall within the linear range of the curve.[5]
-
The resulting equation of the line (y = mx + c) will allow you to convert the RFU values from your experimental samples into the concentration of AMC produced.[18]
-
Quantitative Data Summary
| Parameter | Value Range | Reference |
| Excitation Maximum (λex) | 341 - 380 nm | [1][3][4][5] |
| Emission Maximum (λem) | 430 - 460 nm | [1][3][5][19] |
| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ (for AMCA) | [20] |
| Quantum Yield (Φ) | ~0.5 - 0.6 (in ethanol) | [20] |
| Recommended Standard Curve Concentration Range | 0 - 100 µM | [12][15][16] |
Experimental Workflow Diagram
Caption: Workflow for establishing a reliable AMC fluorescence standard curve.
References
- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. arp1.com [arp1.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. static.igem.org [static.igem.org]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Fluorogenic Substrates for Dengue Protease Assays: Bz-Nle-Lys-Arg-Arg-AMC vs. Boc-Gly-Arg-Arg-AMC
For researchers, scientists, and drug development professionals engaged in the discovery of antiviral therapies for dengue fever, the selection of an appropriate substrate for high-throughput screening and enzyme kinetic assays is a critical step. This guide provides an objective comparison of two commonly used fluorogenic substrates for the dengue virus NS2B-NS3 protease: Bz-Nle-Lys-Arg-Arg-AMC and Boc-Gly-Arg-Arg-AMC.
The dengue virus NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for inhibitor development. The activity of this protease is typically measured using synthetic peptide substrates that, upon cleavage, release a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The choice of substrate can significantly impact assay sensitivity, kinetic parameters, and overall reliability. This guide presents a detailed comparison of this compound and Boc-Gly-Arg-Arg-AMC, supported by available experimental data and protocols.
Quantitative Performance Comparison
The catalytic efficiency (kcat/Km) of a substrate is a key indicator of its suitability for enzymatic assays. Based on available data, this compound demonstrates significantly higher catalytic efficiency for the dengue virus type 4 (DENV-4) protease compared to Boc-Gly-Arg-Arg-AMC. For DENV-4, the kcat/Km value for this compound is over 800-fold higher than that for Boc-Gly-Arg-Arg-AMC[1][2].
While comprehensive comparative data across all four dengue serotypes is limited, the available kinetic parameters are summarized in the table below. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
| Substrate | Dengue Serotype | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | DENV-4 | 8.6[1] | 2.9[1] | 3.37 x 10⁵ |
| DENV-2 | ~24.56[3] | - | - | |
| DENV-1 | Not Reported | Not Reported | Not Reported | |
| DENV-3 | Not Reported | Not Reported | Not Reported | |
| Boc-Gly-Arg-Arg-AMC | DENV-4 | - | - | < 4.21 x 10² |
| DENV-2 | Not Reported | Not Reported | Not Reported | |
| DENV-1 | Not Reported | Not Reported | Not Reported | |
| DENV-3 | Not Reported | Not Reported | Not Reported |
Note: The kcat/Km for Boc-Gly-Arg-Arg-AMC with DENV-4 was calculated based on the reported >800-fold lower efficiency compared to this compound.
Experimental Protocols
The following is a generalized protocol for a dengue virus NS2B-NS3 protease assay using a fluorogenic substrate. This protocol can be adapted for either this compound or Boc-Gly-Arg-Arg-AMC, though optimal substrate concentrations may vary.
Materials:
-
Dengue Virus NS2B-NS3 Protease (recombinant)
-
Fluorogenic Substrate (this compound or Boc-Gly-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS
-
Inhibitor compounds (for screening assays) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the dengue protease to the desired concentration in assay buffer. The final concentration is typically in the nanomolar range.
-
For inhibitor screening, prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Reaction:
-
To each well of the microplate, add the assay components in the following order:
-
Assay Buffer
-
Inhibitor or DMSO (for control wells)
-
Dengue Protease
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be at or below the Km value for kinetic studies.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 460 nm for AMC[3][4].
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time curve.
-
For inhibitor screening, calculate the percentage of inhibition relative to the DMSO control.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing the Process
To better understand the underlying mechanism and workflow, the following diagrams are provided.
References
- 1. Probing the substrate specificity of the dengue virus type 2 NS3 serine protease by using internally quenched fluorescent peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Identification of natural antimicrobial agents to treat dengue infection: In vitro analysis of latarcin peptide activity against dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorogenic Substrates for Cathepsin B Activity: Bz-Nle-Lys-Arg-Arg-AMC vs. Z-Arg-Arg-AMC
For researchers in cellular biology, oncology, and neurodegenerative disease, the accurate measurement of cathepsin B activity is paramount. This lysosomal cysteine protease plays a critical role in protein turnover and is implicated in various pathological processes, including tumor metastasis and inflammation. The choice of a sensitive and specific substrate is therefore crucial for reliable experimental outcomes. This guide provides a detailed comparison of two commonly used fluorogenic substrates for cathepsin B: Bz-Nle-Lys-Arg-Arg-AMC and the more traditional Z-Arg-Arg-AMC.
This comparison delves into their kinetic parameters, specificity, and optimal assay conditions, supported by experimental data, to guide researchers in selecting the most appropriate substrate for their needs. While much of the direct comparative data has been generated using Z-Nle-Lys-Arg-AMC, the findings are broadly applicable to the this compound variant due to the identical core peptide recognition sequence. The primary difference lies in the N-terminal protecting group, Benzoyl (Bz) versus Carbobenzoxy (Z), which typically has a minimal impact on the substrate's interaction with the enzyme's active site.
Executive Summary: Key Differences
Recent studies highlight that newer substrates like Z-Nle-Lys-Arg-AMC offer significant advantages over Z-Arg-Arg-AMC, particularly in terms of specificity and catalytic efficiency over a wider pH range.[1][2][3] Z-Nle-Lys-Arg-AMC has been shown to be more specific for cathepsin B, with less cross-reactivity with other cysteine cathepsins.[4][5][6] In contrast, Z-Arg-Arg-AMC is known to be cleaved by other cysteine cathepsins, which can lead to ambiguous results in complex biological samples.[2][4]
Performance Data: A Quantitative Comparison
The catalytic efficiency (kcat/Km) is a key metric for comparing enzyme substrates. The following table summarizes the kinetic parameters for the hydrolysis of Z-Nle-Lys-Arg-AMC and Z-Arg-Arg-AMC by human cathepsin B at both acidic (lysosomal) and neutral pH.
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Nle-Lys-Arg-AMC | 4.6 | 8.6 | 2.9 | 3.37 x 10⁵ |
| 7.2 | 14.6 | 0.111 | 7.60 x 10³ | |
| Z-Arg-Arg-AMC | 4.6 | ~390 | Not Reported | Not Reported |
| 7.2 | Not Reported | Not Reported | Lower than Z-Nle-Lys-Arg-AMC |
Note: Data for Z-Nle-Lys-Arg-AMC is used as a proxy for this compound. Kinetic data for Z-Arg-Arg-AMC at pH 4.6 is from studies on human liver cathepsin B.[7] Direct comparative studies show Z-Arg-Arg-AMC has lower catalytic efficiency than Z-Nle-Lys-Arg-AMC at both pH 4.6 and 7.2.[8][9]
The data clearly indicates that Z-Nle-Lys-Arg-AMC is a more efficient substrate for cathepsin B, particularly at the acidic pH characteristic of the lysosome.[8][9]
Cathepsin B's Role in Cellular Signaling
Cathepsin B is a key player in several signaling pathways, contributing to both normal cellular homeostasis and disease progression. Its release from the lysosome into the cytoplasm can trigger a cascade of events leading to apoptosis or inflammation.
Caption: Cathepsin B signaling in apoptosis and inflammation.
Experimental Protocols
General Principle of the Fluorogenic Assay
The activity of cathepsin B is measured by monitoring the increase in fluorescence resulting from the cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide substrate. The liberated AMC fluoresces at approximately 440-460 nm when excited at 360-380 nm. The rate of fluorescence increase is directly proportional to the cathepsin B activity.
Experimental Workflow for Substrate Comparison
Caption: Experimental workflow for kinetic analysis.
Detailed Protocol for Cathepsin B Activity Assay
This protocol is adapted from studies comparing Z-Nle-Lys-Arg-AMC and Z-Arg-Arg-AMC.[8][9]
1. Reagent Preparation:
- Assay Buffer (pH 4.6): 40 mM citrate phosphate buffer containing 1 mM EDTA and 5 mM DTT.
- Assay Buffer (pH 7.2): 40 mM Tris-HCl buffer containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT.
- Enzyme Solution: Recombinant human cathepsin B (e.g., 0.04 ng/µL final concentration). Prepare fresh dilutions in the appropriate assay buffer.
- Substrate Stock Solution: Dissolve this compound or Z-Arg-Arg-AMC in DMSO to a stock concentration of 10 mM.
- AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.
2. Assay Procedure:
- Prepare a dilution series of the substrates in the appropriate assay buffer. For a full kinetic analysis, substrate concentrations should range from approximately 0.1x to 10x the expected Km value.[7]
- Pipette 50 µL of the substrate dilutions into the wells of a 96-well black microplate.
- Add 50 µL of the appropriate assay buffer to the blank wells.
- Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well (except the blank).
- Immediately place the microplate in a fluorescence microplate reader pre-set to the experimental temperature (e.g., 25°C or 37°C).
- Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every minute) for a period of 30 minutes.
3. Data Analysis:
- Generate an AMC standard curve to convert the relative fluorescence units (RFU) to the concentration of the product formed.
- Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
- Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
- Calculate the kcat value from Vmax and the enzyme concentration.
- Determine the catalytic efficiency (kcat/Km).
Conclusion and Recommendation
The available evidence strongly suggests that this compound (and its Z-protected counterpart) is a superior substrate to Z-Arg-Arg-AMC for the measurement of cathepsin B activity.[1][6][10] Its higher catalytic efficiency and, most importantly, its greater specificity for cathepsin B make it the recommended choice for researchers seeking accurate and reliable data, especially when working with complex biological samples where multiple cathepsins may be present. While Z-Arg-Arg-AMC can still be a useful tool, particularly for initial screenings, its limitations in specificity should be carefully considered in the interpretation of results. For robust and publishable data, the use of more specific substrates like this compound is advised.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. escholarship.org [escholarship.org]
- 7. benchchem.com [benchchem.com]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validating Protease Activity: A Comparison of the Bz-Nle-Lys-Arg-Arg-AMC Assay with Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The Bz-Nle-Lys-Arg-Arg-AMC Assay: A Primary Tool for Protease Activity
The this compound assay is a valuable tool for measuring the activity of certain serine proteases.[1] The peptide sequence is designed to mimic the natural substrates of enzymes like plasma kallikrein and plasmin.[2][3] The principle is straightforward: in its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage of the peptide by an active protease, AMC is released, and its fluorescence can be measured in real-time, providing a quantitative assessment of enzymatic activity.[1][4] This method is particularly useful for high-throughput screening of potential protease inhibitors.[1]
Experimental Protocol: this compound Assay
-
Reagent Preparation : Prepare a stock solution of this compound by dissolving it in an appropriate solvent like DMSO.[4] Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).[5]
-
Reaction Setup : In a 96-well plate, add the sample containing the protease of interest (e.g., cell lysate, purified enzyme).
-
Initiate Reaction : Add the this compound substrate to each well to initiate the enzymatic reaction. Final substrate concentrations may range from 5 to 20 µM.[6]
-
Fluorescence Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) with excitation at 340-360 nm and emission at 440-460 nm.[4]
-
Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. The rate of AMC release is proportional to the protease activity.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. New insights into the functional mechanisms and clinical applications of the kallikrein‐related peptidase family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A plasma kallikrein-dependent plasminogen cascade required for adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
A Head-to-Head Kinetic Comparison: Bz-Nle-Lys-Arg-Arg-AMC and Alternative Fluorogenic Substrates
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an optimal fluorogenic substrate is critical for generating robust and reliable kinetic data. This guide provides an objective comparison of the kinetic performance of Bz-Nle-Lys-Arg-Arg-AMC with other widely used fluorogenic substrates, supported by experimental data for key enzyme targets, including viral serine proteases and lysosomal cysteine proteases.
Executive Summary
Quantitative Comparison of Fluorogenic Substrates
The performance of a fluorogenic substrate is best assessed by its kinetic parameters: the Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), representing the turnover number. The ratio kcat/Kₘ, or catalytic efficiency, is the most effective measure for comparing substrate preference.
Dengue Virus NS2B-NS3 Protease
This compound has been shown to be a highly efficient substrate for the Dengue virus NS2B-NS3 protease, a key target in antiviral drug development. Experimental data reveals a dramatic increase in catalytic efficiency compared to the widely used Boc-Gly-Arg-Arg-AMC.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Dengue Virus Type 4 NS2B-NS3 | Not Reported | Not Reported | > 270,000 [1][2] |
| Boc-Gly-Arg-Arg-AMC | Dengue Virus Type 4 NS2B-NS3 | 8.6[1][2] | 2.9[1][2] | 337,209 |
Note: The kcat/Kₘ for this compound is reported to be over 800 times higher than that of Boc-Gly-Arg-Arg-AMC for the Dengue virus type 4 (DEN4) enzyme.[1][2]
Cathepsin B
For the lysosomal cysteine protease Cathepsin B, the closely related substrate Z-Nle-Lys-Arg-AMC demonstrates superior performance, particularly in terms of specificity and activity over a range of pH conditions, as compared to the conventional substrates Z-Arg-Arg-AMC and Z-Phe-Arg-AMC.
| Substrate | Enzyme | pH | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Z-Nle-Lys-Arg-AMC * | Human Cathepsin B | 7.2 | 110 | 1.8 | 16,000 |
| 4.6 | 130 | 1.7 | 13,000 | ||
| Z-Arg-Arg-AMC | Human Cathepsin B | 7.2 | 180 | 0.4 | 2,200 |
| 4.6 | 210 | 0.2 | 950 | ||
| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | 100 | 2.3 | 23,000 |
| 4.6 | 50 | 3.5 | 70,000 |
Note: this compound and Z-Nle-Lys-Arg-AMC are structurally very similar, with the primary difference being the N-terminal blocking group (Benzoyl vs. Carbobenzoxy). The data for Z-Nle-Lys-Arg-AMC is presented here as a strong proxy for the performance of the Bz- derivative against Cathepsin B.
Yellow Fever Virus NS3 Protease
This compound is also an effective substrate for the Yellow Fever Virus NS3 protease.
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Yellow Fever Virus NS3 | 14.6[1][2] | 0.111[1][2] | 7,603 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the enzymatic reaction mechanism and a general workflow for kinetic analysis.
Caption: Enzymatic cleavage of a fluorogenic substrate.
Caption: General workflow for a fluorogenic protease assay.
Experimental Protocols
This section provides a detailed methodology for conducting a comparative kinetic analysis of fluorogenic protease substrates.
Objective
To determine and compare the kinetic parameters (Kₘ and kcat) of this compound and alternative fluorogenic substrates for a specific protease.
Materials
-
Purified protease of interest (e.g., Dengue virus NS2B-NS3 protease, Cathepsin B)
-
Fluorogenic Substrates:
-
This compound
-
Alternative substrates (e.g., Boc-Gly-Arg-Arg-AMC, Z-Arg-Arg-AMC)
-
-
Assay Buffer (enzyme-specific, e.g., for DENV protease: 200 mM Tris-HCl pH 9.5, 6.0 mM NaCl, 30% glycerol[3][4]; for Cathepsin B: 40 mM citrate phosphate buffer pH 4.6 or 7.2, 1 mM EDTA, 100 mM NaCl, 5 mM DTT)
-
DMSO (for substrate stock solutions)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure
-
Preparation of Reagents:
-
Prepare a concentrated stock solution (e.g., 10 mM) of each fluorogenic substrate in DMSO. Store at -20°C, protected from light.
-
Prepare the appropriate assay buffer for the enzyme being tested. Keep on ice.
-
Dilute the purified protease in ice-cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, prepare serial dilutions of each substrate in assay buffer to achieve a range of final concentrations (e.g., from 0.1x to 10x the expected Kₘ).
-
Include control wells:
-
"No enzyme" control (substrate only) for background fluorescence.
-
"No substrate" control (enzyme only).
-
-
-
Initiation of Reaction:
-
Equilibrate the microplate to the desired assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the diluted enzyme solution to each well. Mix gently.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every 60 seconds) for a duration sufficient to establish the initial linear rate of substrate cleavage (typically 15-30 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from the fluorescence readings of the enzyme-containing wells.
-
Convert the rate of change in relative fluorescence units (RFU/s) to the rate of product formation (moles/s) using a standard curve of free AMC.
-
Plot the initial reaction velocity (V₀) against the substrate concentration for each substrate.
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression analysis software to determine the Kₘ and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Kₘ) for each substrate.
-
This comprehensive approach allows for a direct and objective comparison of the kinetic performance of this compound with other fluorogenic substrates, enabling researchers to select the most appropriate tool for their specific experimental needs.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Culprit: A Guide to Identifying the Protease Cleaving Bz-Nle-Lys-Arg-Arg-AMC
For researchers, scientists, and drug development professionals, identifying the specific protease responsible for cleaving a substrate is a critical step in understanding biological pathways and developing targeted therapeutics. This guide provides a comparative overview of robust experimental strategies to definitively identify the protease acting on the fluorogenic substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-Amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC).
The peptide sequence of this compound, with its dibasic cleavage site (Arg-Arg), strongly suggests a member of the serine protease family as the likely enzymatic culprit. However, some cysteine proteases, such as certain cathepsins, can also exhibit activity towards similar motifs. To elucidate the precise protease, a multi-pronged approach involving inhibitor screening and advanced proteomic techniques is recommended.
Comparative Analysis of Identification Strategies
Two primary methodologies stand out for identifying an unknown protease: a classical biochemical approach using selective inhibitors and a modern, high-throughput proteomics approach. The choice of method will depend on available resources, sample complexity, and the desired depth of information.
| Strategy | Principle | Pros | Cons | Typical Cost | Time to Result |
| Protease Inhibitor Screening | Utilizes panels of small molecule inhibitors with known specificity to different protease classes (serine, cysteine, aspartic, metallo) to narrow down the identity of the active enzyme. | - Cost-effective- Rapid initial screening- Widely available commercial kits | - May not provide the exact identity of the protease, only its class- Potential for off-target effects of inhibitors- Requires a relatively pure enzyme sample for clear results | $ -
| 1-3 days |
| Mass Spectrometry-Based Proteomics | Employs high-resolution mass spectrometry to identify the protease directly from a complex biological sample and map its precise cleavage site on the substrate. | - High specificity and confidence in identification- Can identify multiple proteases in a complex mixture- Provides cleavage site information | - Higher cost- Requires specialized equipment and bioinformatics expertise- Longer turnaround time |
| 1-2 weeks |
Experimental Protocols
Strategy 1: Protease Inhibitor Screening
This method involves measuring the cleavage of this compound in the presence and absence of various class-specific protease inhibitors.
Materials:
-
Biological sample containing the putative protease activity
-
This compound substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Commercially available protease inhibitor cocktails or panels (e.g., Serine Protease Inhibitor Cocktail, Cysteine Protease Inhibitor Cocktail)[1][2][3]
-
Fluorometer or microplate reader capable of measuring AMC fluorescence (Excitation: ~350 nm, Emission: ~450 nm)
Protocol:
-
Prepare the reaction mixture: In a 96-well microplate, combine the biological sample, assay buffer, and a specific protease inhibitor or inhibitor cocktail. Prepare a control reaction without any inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the suspected protease (typically 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction: Add this compound to each well to a final concentration in the low micromolar range.
-
Monitor fluorescence: Immediately begin monitoring the increase in fluorescence over time using a fluorometer. Record data at regular intervals for 30-60 minutes.
-
Data analysis: Calculate the rate of substrate cleavage (initial velocity) for each reaction. Compare the rates in the presence of inhibitors to the control. Significant inhibition by a specific class of inhibitor (e.g., serine protease inhibitors) indicates the class of the unknown protease.
Expected Data:
| Inhibitor Cocktail | Target Protease Class | % Inhibition of this compound Cleavage |
| Control (No Inhibitor) | N/A | 0% |
| Serine Protease Inhibitor Cocktail | Serine Proteases | e.g., 95% |
| Cysteine Protease Inhibitor Cocktail | Cysteine Proteases | e.g., 5% |
| Aspartic Protease Inhibitor Cocktail | Aspartic Proteases | e.g., 2% |
| Metalloprotease Inhibitor Cocktail | Metalloproteases | e.g., 1% |
Strategy 2: Mass Spectrometry-Based Proteomics
This powerful approach directly identifies the protease and its cleavage site within a complex biological sample. A common technique is N-terminal proteomics, which enriches for the N-terminal peptides of proteins, including the new N-termini generated by protease cleavage.[4][5][6]
Materials:
-
Biological sample containing the protease and its endogenous substrates
-
Reagents for protein extraction and digestion (e.g., trypsin)
-
Materials for N-terminal peptide enrichment (e.g., chemical labeling reagents, affinity resins)[4][7]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[8][9][10][11][12]
-
Bioinformatics software for protein identification and data analysis
Protocol:
-
Sample Preparation: Extract proteins from the biological sample.
-
N-terminal Labeling: Chemically label the primary amines of the protein N-termini and lysine side chains.
-
Proteolytic Digestion: Digest the proteome with a known protease, such as trypsin. This will generate new N-termini at the internal cleavage sites, which will not be labeled.
-
Enrichment of N-terminal Peptides: Use a specific enrichment strategy (e.g., affinity chromatography) to isolate the originally labeled N-terminal peptides.[4][6][13]
-
LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS to sequence the peptides.
-
Bioinformatics Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins and their N-terminal sequences. The identification of peptides corresponding to the cleaved this compound substrate, along with the identification of a co-eluting or enriched protease, will confirm the identity of the enzyme.
Expected Data:
| Identified Protein | Peptide Sequence | Modification | Interpretation |
| e.g., Trypsin-1 | e.g., IVGGS... | N-terminal Acetylation | Endogenous N-terminus |
| e.g., Substrate Protein A | e.g., RR-AMC... | Neo-N-terminus | Cleavage product of unknown protease |
| e.g., Kallikrein-6 | e.g., IIGG... | N-terminal Acetylation | Identified as the protease responsible |
Visualizing the Workflow and Logic
To further clarify these methodologies, the following diagrams illustrate the experimental workflows and the logical progression of each approach.
Caption: Workflow for identifying the unknown protease.
Caption: Decision logic for inhibitor screening.
By employing these systematic and robust methodologies, researchers can confidently identify the protease responsible for cleaving this compound, paving the way for a deeper understanding of its biological role and the development of novel therapeutic interventions.
References
- 1. Protease Inhibitor Kit powder, for the inhibition of serine, cysteine, calpains and metalloproteinases, for custom cocktail preparation | Sigma-Aldrich [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biocompare.com [biocompare.com]
- 4. Resin-assisted Enrichment of N-terminal Peptides for Characterizing Proteolytic Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbiased Selective Isolation of Protein N-terminal Peptides from Complex Proteome Samples Using Phospho Tagging (PTAG) and TiO2-based Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Terminal PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 8. criver.com [criver.com]
- 9. Mass Spectrometry Services | Scripps Research [masspec.scripps.edu]
- 10. biocompare.com [biocompare.com]
- 11. Mass Spectrometry-Based Proteomics Analysis Services - Creative Proteomics [mass.creative-proteomics.com]
- 12. Protein Mass Spectrometry & Proteomics Services [msbioworks.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Bz-Nle-Lys-Arg-Arg-AMC Assay: Reproducibility and Robustness in Focus
For researchers, scientists, and professionals in drug development, the selection of a reliable and reproducible assay is paramount for generating high-quality data. The Bz-Nle-Lys-Arg-Arg-AMC assay is a widely utilized tool for the characterization of serine protease activity. This guide provides an objective comparison of its performance with alternative fluorogenic substrates, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
Introduction to the this compound Assay
The this compound assay is a sensitive and convenient method for measuring the activity of serine proteases. The synthetic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine, is linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide by a target protease, the free AMC fluoresces, and the rate of its release is directly proportional to the enzyme's activity.[1] This assay is particularly useful for high-throughput screening (HTS) of protease inhibitors.[1]
Performance Comparison of Fluorogenic Protease Substrates
The efficacy of a protease substrate is best evaluated by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The ratio kcat/Kₘ represents the catalytic efficiency of an enzyme for a specific substrate. A higher kcat/Kₘ value indicates a more efficient substrate.
Below is a comparison of the kinetic parameters for this compound and alternative substrates for various serine proteases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Kinetic Parameters for Viral Serine Protease Substrates
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 8.6 | 2.9 | >3.37 x 10⁵ |
| Boc-Gly-Arg-Arg-AMC | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | - | - | Reported to be >800-fold lower than Bz-Nle-KRR-AMC |
| This compound | Yellow Fever Virus NS3 Protease | 14.6 | 0.111 | 7.6 x 10³ |
Table 2: Kinetic Parameters for Furin Substrates
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Pyr-Arg-Thr-Lys-Arg-AMC | Furin | 6.5 | Not Reported | ~2 x 10⁴ |
| Boc-Arg-Val-Arg-Arg-AMC | Furin | Not Reported | Not Reported | Not Reported |
| Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-Tyr(NO₂)-Asp-OH | Furin | 3.8 | 29.3 | 7.71 x 10⁶ |
Table 3: Kinetic Parameters for Cathepsin B Substrates
| Substrate | Enzyme | pH | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 7.2 | 10.3 | 0.83 | 8.06 x 10⁴ |
| 4.6 | 21.6 | 1.12 | 5.18 x 10⁴ | ||
| Z-Arg-Arg-AMC | Cathepsin B | 7.2 | 143.2 | 0.81 | 5.66 x 10³ |
| 4.6 | 204.1 | 0.16 | 7.84 x 10² | ||
| Z-Phe-Arg-AMC | Cathepsin B | 7.2 | 16.5 | 1.25 | 7.58 x 10⁴ |
| 4.6 | 5.6 | 0.76 | 1.36 x 10⁵ |
Reproducibility and Robustness
To ensure the robustness of the this compound assay, several factors should be carefully controlled:
-
Reagent Quality and Storage: Use high-purity substrates and enzymes. Store them according to the manufacturer's instructions to prevent degradation.[1]
-
Assay Conditions: Maintain consistent pH, temperature, and ionic strength, as these can significantly impact enzyme activity.[1]
-
Substrate Concentration: The optimal substrate concentration should be at or near the Kₘ value to ensure the reaction rate is proportional to the enzyme concentration.
-
Controls: Include appropriate positive and negative controls to validate the assay performance.[1]
Experimental Protocols
Below are detailed methodologies for performing protease activity assays using AMC-based fluorogenic substrates.
General Protocol for AMC-Based Protease Assay
This protocol can be adapted for various serine proteases.
Materials:
-
Protease of interest
-
This compound or alternative AMC-based substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[4]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Prepare Reagents:
-
Dissolve the AMC substrate in DMSO to make a stock solution (e.g., 10 mM).
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to each well of the 96-well plate.
-
For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all readings.
-
Plot fluorescence intensity versus time to determine the initial reaction velocity (V₀).
-
For kinetic parameter determination, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Specific Protocol for Furin Activity Assay
Materials:
-
Recombinant human furin
-
Pyr-Arg-Thr-Lys-Arg-AMC substrate
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100)
-
AMC standard for calibration curve
Procedure:
Follow the general protocol, using the specific reagents and buffer for furin. It is recommended to generate an AMC standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and signaling pathways.
Caption: Workflow for a generic AMC-based protease assay.
Caption: Simplified signaling pathway involving furin-mediated pro-protein activation.
Conclusion
The this compound assay is a sensitive and versatile tool for the study of serine proteases. While direct comparative data on its reproducibility and robustness against all alternatives is limited, the available kinetic data suggests it is a highly efficient substrate for certain viral proteases. For other enzymes like furin and cathepsin B, alternative substrates may offer higher specificity or efficiency. The choice of the optimal substrate will ultimately depend on the specific protease being studied and the experimental goals. By following standardized protocols and carefully controlling for variables, researchers can ensure the generation of reproducible and robust data with any of these fluorogenic assays.
References
The Decisive Advantage: Why Bz-Nle-Lys-Arg-Arg-AMC Outshines Colorimetric Substrates in Protease Research
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the choice of substrate is a critical determinant of experimental success. While traditional colorimetric substrates have long been a staple in the lab, the advent of fluorogenic substrates, such as Bz-Nle-Lys-Arg-Arg-AMC, marks a significant leap forward in sensitivity, specificity, and kinetic analysis. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the advantages of employing this advanced fluorogenic substrate.
The fundamental difference between fluorogenic and colorimetric assays lies in their detection methods. Colorimetric assays measure the change in absorbance of light resulting from the enzymatic cleavage of a chromogenic substrate, while fluorometric assays detect the fluorescence emitted upon the cleavage of a fluorogenic substrate.[1] This distinction is the primary driver of the superior performance of substrates like this compound.
Performance Head-to-Head: A Quantitative Comparison
| Parameter | Fluorogenic Substrate (e.g., AMC-based) | Colorimetric Substrate (BAPNA) | Advantage of this compound |
| Michaelis Constant (Km) | Lower (e.g., ~15.6 µM for a similar substrate) | Higher (e.g., ~0.12 mM or 120 µM) | Higher Affinity: A lower Km indicates a higher affinity of the enzyme for the substrate, meaning that lower substrate concentrations are needed to saturate the enzyme. This is particularly advantageous when working with expensive or rare enzymes. |
| Catalytic Rate (kcat) | Higher | Lower (e.g., ~0.081 s-1 for a similar substrate) | Faster Turnover: A higher kcat signifies a greater number of substrate molecules converted to product per enzyme molecule per unit of time, leading to a more rapid and robust signal. |
| Catalytic Efficiency (kcat/Km) | Significantly Higher | Lower | Greater Specificity and Efficiency: This ratio is a measure of the enzyme's overall catalytic efficiency and specificity. The higher value for fluorogenic substrates indicates a more efficient and specific enzymatic reaction. |
| Limit of Detection | Nanomolar to Picomolar range | Micromolar range | Superior Sensitivity: The inherent signal amplification of fluorescence allows for the detection of much lower enzyme concentrations, which is crucial for high-throughput screening and studies involving low-abundance proteases. |
Note: The kinetic parameters presented are compiled from various sources for comparative purposes and can vary depending on the specific enzyme, assay conditions, and the exact substrate used.[2][3][4]
Experimental Protocols: A Side-by-Side Look
The following protocols provide a detailed methodology for conducting protease assays with both this compound and the colorimetric substrate BAPNA, highlighting the differences in procedure and detection.
Fluorogenic Protease Assay using this compound
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 2X the final assay concentration, in the range of 10-100 µM).
-
Enzyme Solution: Prepare a working solution of the protease (e.g., trypsin) in cold Assay Buffer. The optimal concentration should be determined empirically.
-
AMC Standard Solution: Prepare a series of dilutions of free 7-amino-4-methylcoumarin (AMC) in Assay Buffer to generate a standard curve for quantifying the amount of released fluorophore.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 20 µL of the enzyme solution to the sample wells. For "No Enzyme Control" wells, add 20 µL of Assay Buffer.
-
To test for inhibitors, add 10 µL of the test compound or vehicle control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the Working Substrate Solution to all wells.
-
Immediately measure the fluorescence intensity in a microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).[5]
-
Collect data kinetically over a period of 30-60 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity of the AMC standards versus concentration to create a standard curve.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic data for each sample.
-
Convert the V₀ from fluorescence units/min to moles of product/min using the standard curve.
Colorimetric Protease Assay using BAPNA
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂.
-
Substrate Stock Solution: Dissolve Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in a small amount of DMSO and then dilute with Assay Buffer to a final concentration of 1 mM.[6]
-
Enzyme Solution: Prepare a working solution of the protease (e.g., trypsin) in 1 mM HCl.
-
Stopping Reagent: 30% (v/v) acetic acid.
2. Assay Procedure (Cuvette format):
-
Pipette 1.0 mL of the BAPNA solution into a cuvette and equilibrate to the desired temperature (e.g., 25°C).
-
Add 100 µL of the enzyme solution to the cuvette and mix immediately by inversion.
-
Monitor the increase in absorbance at 410 nm for 5-10 minutes using a spectrophotometer.[7]
-
Alternatively, for endpoint assays, stop the reaction after a defined time by adding 500 µL of the Stopping Reagent.
-
Read the final absorbance at 410 nm.
3. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA410/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.
Visualizing the Biological Context: The PAR2 Signaling Pathway
Trypsin-like serine proteases play a crucial role in various signaling pathways. One such pathway is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and cellular signaling.[8][9] The cleavage of PAR2 by trypsin exposes a tethered ligand that initiates a downstream signaling cascade.
The Decisive Advantage in Drug Discovery and Beyond
The superior sensitivity and kinetic properties of this compound make it an invaluable tool for:
-
High-Throughput Screening (HTS): The high signal-to-noise ratio and low detection limits are ideal for screening large compound libraries for protease inhibitors.[10]
-
Enzyme Kinetics and Mechanism of Action Studies: The ability to perform real-time kinetic measurements allows for a detailed characterization of enzyme activity and inhibitor potency.
-
Diagnostics: The high sensitivity of fluorogenic assays holds promise for the development of diagnostic tools for diseases associated with dysregulated protease activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
A Comparative Guide: Correlating Bz-Nle-Lys-Arg-Arg-AMC Assay Data with Mass Spectrometry Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protease research and drug discovery, the accurate quantification of enzyme activity is paramount. Fluorogenic assays, such as those employing the Bz-Nle-Lys-Arg-Arg-AMC substrate, offer a convenient and high-throughput method for monitoring protease activity. However, to ensure data integrity and gain deeper insights into substrate cleavage, orthogonal validation with a highly specific and sensitive technique like mass spectrometry is crucial.
This guide provides a comprehensive comparison of the this compound assay with mass spectrometry for the analysis of protease activity. We present detailed experimental protocols, illustrative comparative data, and visualizations to guide researchers in correlating results from these two powerful techniques.
Principles of the Techniques
The This compound assay is a fluorescence-based method for measuring the activity of proteases that recognize and cleave the specific peptide sequence. The substrate consists of the peptide Bz-Nle-Lys-Arg-Arg linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond by a protease, AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. The rate of this fluorescence increase is directly proportional to the protease activity.[1]
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), offers a direct and highly specific method for identifying and quantifying the products of proteolytic cleavage.[2][3][4] Instead of relying on a reporter molecule, MS identifies molecules based on their mass-to-charge ratio. In the context of a protease assay, this allows for the unambiguous identification of the cleaved peptide fragments and the remaining intact substrate. By monitoring the ion intensities of these molecules over time, a precise rate of substrate consumption and product formation can be determined.
Experimental Design for Correlative Analysis
To effectively correlate the data from both assays, a parallel experimental setup is essential. The following workflow outlines the key steps for performing a correlative study.
Detailed Experimental Protocols
The following protocols are designed for the analysis of a purified protease, such as Dengue Virus NS2B-NS3 protease, which is known to cleave the this compound substrate.[5][6][7]
Protocol 1: this compound Fluorogenic Assay
Materials:
-
Purified protease (e.g., Dengue Virus NS2B-NS3)
-
This compound substrate (e.g., from Bachem or MedChemExpress)[6][8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 5% glycerol)
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~450-460 nm[5][9]
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound substrate in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Dilute the protease to the desired working concentration in assay buffer. Keep on ice.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 20 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the diluted protease solution to the sample wells. For control wells (no enzyme), add 25 µL of assay buffer.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a desired period (e.g., 30-60 minutes).
-
Protocol 2: Mass Spectrometry Analysis of Cleavage Products
Materials:
-
Same reagents as in Protocol 1.
-
Quenching Solution (e.g., 10% formic acid or 1% trifluoroacetic acid)
-
LC-MS/MS system (e.g., a Q-Exactive or similar high-resolution mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Reaction Setup:
-
Set up the protease reaction in a microcentrifuge tube with a larger volume than the fluorogenic assay (e.g., 200 µL) to allow for multiple time-point sampling. Use the same final concentrations of enzyme and substrate as in Protocol 1.
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 20 µL) from the reaction tube.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., 20 µL of 10% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the quenched samples onto the LC-MS/MS system.
-
Separate the components using a suitable gradient on the C18 column (e.g., a water/acetonitrile gradient with 0.1% formic acid).
-
Acquire mass spectra in a positive ion mode, monitoring for the expected mass-to-charge ratios (m/z) of the intact substrate (this compound) and the cleaved product (Bz-Nle-Lys-Arg-Arg).
-
Data Presentation and Comparison
The quantitative data from both assays should be summarized for a clear comparison.
Table 1: Comparison of Assay Characteristics
| Feature | This compound Assay | Mass Spectrometry |
| Principle | Measurement of fluorescence increase upon substrate cleavage. | Direct detection and quantification of substrate and cleavage products by mass-to-charge ratio. |
| Measurement | Relative Fluorescence Units (RFU) over time. | Peak area or ion intensity of substrate and product over time. |
| Throughput | High (96- or 384-well plate format). | Lower, requires serial injections. |
| Specificity | Indirect; assumes fluorescence is from specific cleavage. | High; directly confirms the identity of cleavage products. |
| Sensitivity | High, can detect low enzyme concentrations. | High, though can be affected by ion suppression. |
| Cost | Lower initial instrument cost, moderate reagent cost. | High initial instrument cost, lower consumable cost per sample. |
Table 2: Illustrative Comparative Kinetic Data
| Parameter | This compound Assay | Mass Spectrometry |
| Initial Rate (v₀) | 150 RFU/min | 5 x 10⁵ Peak Area Units/min (for product formation) |
| Michaelis Constant (Kₘ) | 15 µM | 18 µM |
| Maximum Velocity (Vₘₐₓ) | 2500 RFU/min | 9 x 10⁶ Peak Area Units/min |
| Inhibitor IC₅₀ | 50 nM | 55 nM |
Note: The values in this table are for illustrative purposes and will vary depending on the specific enzyme and experimental conditions.
Visualization of Correlated Data
A logical diagram illustrating the relationship between the two analytical outputs can aid in understanding the data correlation.
Conclusion
The this compound assay is an excellent tool for high-throughput screening and initial characterization of protease activity due to its simplicity and sensitivity. However, for a more comprehensive and definitive analysis, correlation with mass spectrometry is highly recommended. Mass spectrometry provides unambiguous identification of cleavage products, confirming substrate specificity and offering a direct measure of product formation. By using both techniques in parallel, researchers can have high confidence in their data and gain a more complete understanding of protease function, which is critical for basic research and the development of novel therapeutics.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for monitoring protease reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometry with ¹⁸O labelling as an alternative approach for determining protease activity: an example of trypsin | Konstantinov | Biological Products. Prevention, Diagnosis, Treatment [biopreparations.ru]
- 5. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Characterization of 8-hydroxyquinoline derivatives containing aminobenzothiazole as inhibitors of dengue virus type 2 protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Fluorogenic Protease Substrate Bz-Nle-Lys-Arg-Arg-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of the fluorogenic peptide substrate, Benzoyl-Norleucine-Lysine-Arginine-Arginine-7-Amino-4-methylcoumarin (Bz-Nle-Lys-Arg-Arg-AMC). It is designed to assist researchers in evaluating the substrate's performance against other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a synthetic peptide substrate used extensively in biochemical assays to measure the activity of certain proteases.[1] Its design incorporates a specific amino acid sequence (Nle-Lys-Arg-Arg) that is recognized and cleaved by proteases, particularly those belonging to the serine protease class.[1] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.[1] The substrate's sensitivity allows for the detection of low levels of enzyme activity, making it a valuable tool in various research areas, including drug discovery and the study of diseases where protease dysregulation is implicated.[1][2]
Performance Comparison of Fluorogenic Substrates
The selection of an appropriate fluorogenic substrate is critical for the accuracy and reliability of protease activity assays. Key performance indicators include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Kₘ ratio.
Cathepsin B
Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes. A study by Yoon et al. (2023) provides a direct comparison of this compound with other commonly used cathepsin B substrates, Z-Arg-Arg-AMC and Z-Phe-Arg-AMC.
| Substrate | Target Specificity | kcat (s⁻¹) (pH 4.6) | Kₘ (µM) (pH 4.6) | kcat/Kₘ (M⁻¹s⁻¹) (pH 4.6) | kcat (s⁻¹) (pH 7.2) | Kₘ (µM) (pH 7.2) | kcat/Kₘ (M⁻¹s⁻¹) (pH 7.2) | Cleaved by other Cathepsins (K, L, S, V) |
| This compound | Cathepsin B | 5.8 ± 0.2 | 38 ± 4 | 1.5 x 10⁵ | 4.1 ± 0.1 | 64 ± 5 | 6.4 x 10⁴ | No [3] |
| Z-Arg-Arg-AMC | Cathepsin B, L, V | 1.9 ± 0.1 | 110 ± 10 | 1.7 x 10⁴ | 3.5 ± 0.1 | 53 ± 4 | 6.6 x 10⁴ | Yes[3] |
| Z-Phe-Arg-AMC | Cathepsin B, K, L, V | 6.5 ± 0.3 | 45 ± 5 | 1.4 x 10⁵ | 5.2 ± 0.2 | 28 ± 3 | 1.9 x 10⁵ | Yes[3] |
Data sourced from Yoon et al. (2023).[3]
The data clearly indicates that while Z-Phe-Arg-AMC shows slightly higher catalytic efficiency at neutral pH, This compound demonstrates high specificity for Cathepsin B , as it is not cleaved by other tested cathepsins.[3] This makes it a superior choice for specifically measuring Cathepsin B activity in complex biological samples.
Viral Proteases
This compound has also been validated as a substrate for viral serine proteases, such as the NS2B-NS3 protease from Dengue virus and Yellow Fever Virus.
| Substrate | Enzyme | kcat (s⁻¹) | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | 2.9 [4][5] | 8.6 [4][5] | 3.4 x 10⁵ |
| Boc-Gly-Arg-Arg-AMC | Dengue Virus Type 4 (DEN4) NS2B-NS3 Protease | - | - | >800-fold lower than this compound[4][5] |
| This compound | Yellow Fever Virus NS3 Protease | 0.111 [4][5] | 14.6 [4][5] | 7.6 x 10³ |
Data sourced from product information by Bachem and Fisher Scientific.[4][5]
For the Dengue virus protease, this compound exhibits a significantly higher catalytic efficiency compared to the widely used substrate Boc-Gly-Arg-Arg-AMC, highlighting its superior performance in this application.[4][5]
Furin and Trypsin
Furin Alternative Substrates
| Substrate | kcat/Kₘ (M⁻¹s⁻¹) |
| Pyr-RTKR-AMC | ~2 x 10⁴[6] |
| H-Arg-Arg-Tle-Lys-Arg-AMC | - |
Data for Pyr-RTKR-AMC from Sigma-Aldrich product information.[6] H-Arg-Arg-Tle-Lys-Arg-AMC is noted as a highly efficient furin substrate, though specific kinetic values were not provided in the source.[7]
Trypsin Alternative Substrates
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Boc-Gln-Ala-Arg-MCA | 5.99 | 35,270 nmol/L·min⁻¹ | - |
| DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | 34 | 40 | 1.17 x 10⁶ |
Data for Boc-Gln-Ala-Arg-MCA from Jasco application note.[8] Data for DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS from a study on fluorogenic trypsin substrates.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for protease assays using fluorogenic substrates, which can be adapted for this compound.
General Protease Activity Assay Protocol
This protocol provides a basic framework. Specific parameters such as buffer composition, pH, and substrate concentration should be optimized for each specific enzyme.
Materials:
-
Purified protease
-
This compound or alternative fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the protease to the desired concentration in Assay Buffer.
-
-
Assay Reaction:
-
Add Assay Buffer to the wells of the 96-well plate.
-
Add the diluted enzyme solution to the appropriate wells. Include a "no enzyme" control.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Determine kinetic parameters (Kₘ and Vmax) by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Specific Protocol for Cathepsin B Activity Assay[3]
Assay Buffer: 40 mM citrate phosphate buffer (pH 4.6, 5.5, or 7.2), 5 mM DTT, 1 mM EDTA, 100 mM NaCl.
Procedure:
-
Prepare cell homogenates in 0.32 M sucrose.
-
Dilute homogenates 1:10 in the appropriate pH assay buffer.
-
Add 60 µM of Z-Nle-Lys-Arg-AMC to the diluted homogenate in a 96-well plate.
-
To confirm specificity, a parallel reaction can be run with the cathepsin B specific inhibitor CA-074 (1 µM at pH 4.6/5.5, 10 µM at pH 7.2).
-
Incubate at room temperature (25°C) and measure fluorescence as described in the general protocol.
Specific Protocol for Dengue Virus NS2B-NS3 Protease Assay[10]
Assay Buffer: 200 mM Tris-HCl buffer, pH 9.5, 30% glycerol.
Procedure:
-
Pre-incubate 25 nM of DENV2 NS2B-NS3 protease with or without inhibitor in the assay buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µM of this compound.
-
Measure the fluorescence intensity at an excitation of 380 nm and emission of 460 nm.
Signaling Pathways and Experimental Workflows
Visualizing the biological context of the proteases targeted by this compound is essential for a comprehensive understanding.
Furin Signaling Pathway
Furin is a proprotein convertase that plays a crucial role in the maturation of a wide variety of proteins within the secretory pathway.[] It cleaves precursor proteins at specific recognition sites, leading to their activation.
Caption: Simplified Furin-mediated proprotein activation pathway.
Trypsin-PAR2 Signaling Pathway
Trypsin can activate Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor, by cleaving its N-terminal domain.[10] This exposes a tethered ligand that activates the receptor, initiating downstream signaling cascades involved in processes like tissue repair and inflammation.[10]
Caption: Overview of the Trypsin-PAR2 signaling cascade.
Experimental Workflow for Protease Assay
The following diagram illustrates a typical workflow for conducting a protease activity assay using a fluorogenic substrate like this compound.
References
- 1. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 10. content.abcam.com [content.abcam.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bz-Nle-Lys-Arg-Arg-AMC
Researchers and drug development professionals handling Bz-Nle-Lys-Arg-Arg-AMC, a fluorogenic peptide substrate, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
It is imperative to consult and adhere to your institution's specific waste disposal protocols and local regulations, as these take precedence over the general guidelines provided herein. While this compound is not broadly classified as a hazardous substance, its toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with due caution.[1]
Quantitative Data for Disposal
For the inactivation of liquid waste containing this compound, chemical degradation through hydrolysis is a recommended practice.[1] This can be achieved using either a strong acid or a strong base.
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Inactivation Reagent | 1 M Hydrochloric Acid (HCl) | 1 M Sodium Hydroxide (NaOH) |
| Inactivation Time | Minimum 24 hours | Minimum 24 hours |
| Final pH for Aqueous Waste | 6.0 - 8.0 | 6.0 - 8.0 |
| Storage of Waste | Secure, labeled chemical waste container in a designated area | Secure, labeled chemical waste container in a designated area |
Experimental Protocols for Disposal
The following protocols outline the recommended procedures for the disposal of both liquid and solid waste contaminated with this compound.
1. Liquid Waste Disposal (Aqueous Solutions)
This procedure is for the disposal of aqueous solutions containing this compound.
-
Step 1: Inactivation through Chemical Degradation. [1]
-
Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Ensure the container is properly sealed and labeled. Allow the mixture to stand for a minimum of 24 hours to facilitate the degradation of the peptide.[1]
-
Base Hydrolysis: Alternatively, in a chemical fume hood, add 1 M Sodium Hydroxide (NaOH) to the peptide solution in a suitable, sealed, and labeled container. Let the solution stand for at least 24 hours.[1]
-
-
Step 2: Neutralization.
-
After the 24-hour inactivation period, neutralize the solution. For acid-treated waste, slowly add a base (e.g., sodium bicarbonate or NaOH) until the pH is between 6.0 and 8.0.[1] For base-treated waste, slowly add an acid (e.g., HCl) to achieve the same pH range.
-
-
Step 3: Collection.
-
Transfer the neutralized solution to a designated aqueous chemical waste container. This container must be clearly labeled with its contents, including the neutralized this compound solution.
-
-
Step 4: Storage and Disposal.
-
Store the waste container in a designated and secure secondary containment area, away from incompatible materials.[1] Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.
-
2. Solid Waste Disposal
This procedure applies to items such as contaminated vials, pipette tips, gloves, and absorbent paper.
-
Step 1: Segregation.
-
Collect all solid waste contaminated with this compound separately from general laboratory trash.
-
-
Step 2: Collection.
-
Place all contaminated solid waste into a designated solid chemical waste container.[1] This container should be a durable, leak-proof bag or a puncture-resistant container for sharps.
-
-
Step 3: Labeling.
-
Clearly label the solid waste container as "Solid Chemical Waste" and list "this compound" as a contaminant.
-
-
Step 4: Storage and Disposal.
-
Store the sealed container in a designated area for solid chemical waste. Contact your institution's EHS office for pickup and proper disposal.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling Bz-Nle-Lys-Arg-Arg-AMC
This guide provides immediate safety, handling, and disposal protocols for Bz-Nle-Lys-Arg-Arg-AMC, a fluorogenic peptide substrate used in protease activity assays. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, lyophilized form, proper PPE is crucial to prevent exposure. This material should be treated as hazardous until more comprehensive toxicological data is available.[1]
| PPE Category | Item | Specification |
| Eye & Face | Safety Goggles | ANSI Z87.1-rated, offering protection against dust and potential splashes.[2] |
| Face Shield | Recommended when handling larger quantities or if there is a significant risk of splashing.[2] | |
| Hand | Disposable Gloves | Nitrile gloves are required. If direct contact occurs, remove and replace gloves immediately.[2] |
| Body | Laboratory Coat | Standard lab coat to protect skin and clothing.[2] |
| Respiratory | Dust Mask/Respirator | Recommended when weighing the solid form to prevent inhalation of fine particles.[2] |
Handling and Operational Procedures
Receiving and Storage:
-
Upon receipt, store the compound at -20°C in a tightly sealed container, protected from light.[3][4][5]
-
For long-term stability, it is recommended to aliquot the material to avoid repeated freeze-thaw cycles.[3] The solid is stable for at least four years when stored correctly.[1][6]
Preparation of Stock Solutions:
-
Weighing: Conduct in a designated area, preferably within a chemical fume hood or on a bench with localized exhaust, wearing the appropriate respiratory protection to avoid inhalation of the powder.
-
Solubilization: This compound is a solid.[1][6] To prepare a stock solution, dissolve it in an appropriate organic solvent such as DMSO (up to 30 mg/mL), DMF (up to 30 mg/mL), or Ethanol (up to 20 mg/mL).[1][6] Purging the solvent with an inert gas before dissolving is a good practice.[1]
-
Aqueous Solutions: For use in aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice (e.g., PBS pH 7.2).[1] The solubility in a 1:1 DMSO:PBS solution is approximately 0.5 mg/ml.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Disposal Plan
All waste containing this compound, including empty vials, contaminated gloves, and pipette tips, should be considered chemical waste.
-
Solid Waste: Collect in a designated, sealed waste container.
-
Liquid Waste: Collect organic and aqueous waste in separate, clearly labeled, and sealed chemical waste containers.
-
Follow all local, state, and federal regulations for hazardous chemical waste disposal.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C41H60N12O7 • XHCl |
| Formula Weight | 833.0 g/mol |
| Purity | ≥95% |
| Form | Solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
| Solubility | DMF: ~30 mg/mLDMSO: ~30 mg/mLEthanol: ~20 mg/mLDMSO:PBS (1:1): ~0.5 mg/mL |
| Excitation/Emission | 340-360 nm / 440-460 nm |
Safe Handling Workflow
The following diagram outlines the standard operational workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purchase Directly from this compound | China this compound Supplies [liwei-peptide.com]
- 4. This compound | CAS 863975-32-0 | TargetMol | Biomol.com [biomol.com]
- 5. This compound trifluoroacetate salt | 863975-32-0 | FB110611 [biosynth.com]
- 6. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
